2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-4-8-5-14-11(12-8)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKAPSMWLSOIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CO3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695944 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-46-1 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-4-oxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
An In-depth Technical Guide to the Synthesis of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde
Introduction
The oxazole scaffold is a privileged heterocyclic motif present in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in various molecular interactions make it a cornerstone in medicinal chemistry. The title compound, 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde, incorporates the pharmacologically significant 1,3-benzodioxole moiety, often found in compounds with diverse biological activities. The aldehyde functionality at the C4 position of the oxazole ring serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex derivatives for drug discovery programs.
This guide provides a comprehensive, two-step synthetic pathway to 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde, designed for researchers and scientists in organic synthesis and drug development. The synthesis leverages the classical Robinson-Gabriel oxazole synthesis followed by a regioselective Vilsmeier-Haack formylation. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and offer insights into the rationale behind the strategic choices in this synthetic sequence.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: the construction of the core 2-aryloxazole ring system, followed by the introduction of the carbaldehyde group at the C4 position.
Caption: Overall two-step synthesis plan.
Part 1: Synthesis of the 2-(1,3-Benzodioxol-5-yl)oxazole Core
The cornerstone of this initial phase is the Robinson-Gabriel synthesis, a robust and time-honored method for constructing oxazoles from α-acylamino ketones.[1][3] This reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.[3]
Synthesis of the α-Acylamino Ketone Precursor
The critical precursor for the Robinson-Gabriel synthesis is an α-acylamino ketone. For our target, this is N-(2-oxopropyl)benzo[d][1][4]dioxole-5-carboxamide . This intermediate can be reliably synthesized via the acylation of 2-aminopropan-2-one with piperonyloyl chloride (benzo[d][1][4]dioxole-5-carbonyl chloride).
Experimental Protocol: Synthesis of N-(2-oxopropyl)benzo[d][1][4]dioxole-5-carboxamide
-
Preparation of Piperonyloyl Chloride: To a solution of piperonylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude piperonyloyl chloride, which is used in the next step without further purification.
-
Acylation: Dissolve 2-aminopropan-2-one hydrochloride (1.1 eq) in a mixture of DCM and aqueous sodium bicarbonate solution. Cool the mixture to 0 °C and add the freshly prepared piperonyloyl chloride (1.0 eq) solution in DCM dropwise.
-
Reaction and Work-up: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-(2-oxopropyl)benzo[d][1][4]dioxole-5-carboxamide.
Robinson-Gabriel Cyclodehydration
With the precursor in hand, the next step is the cyclodehydration to form the oxazole ring. Concentrated sulfuric acid is a classic and effective dehydrating agent for this transformation.[1]
Experimental Protocol: Synthesis of 2-(1,3-Benzodioxol-5-yl)oxazole
-
Reaction Setup: To a flask containing N-(2-oxopropyl)benzo[d][1][4]dioxole-5-carboxamide (1.0 eq), carefully add concentrated sulfuric acid (H₂SO₄, 3-5 eq) at 0 °C with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC (after careful quenching of an aliquot).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.
-
Neutralization and Extraction: Suspend the crude solid in water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or silica gel chromatography to yield 2-(1,3-Benzodioxol-5-yl)oxazole.
| Parameter | Precursor Synthesis | Robinson-Gabriel Cyclodehydration |
| Key Reagents | Piperonylic acid, Oxalyl chloride, 2-Aminopropan-2-one HCl | N-(2-oxopropyl)benzo[d][1][4]dioxole-5-carboxamide, H₂SO₄ |
| Solvent | Dichloromethane (DCM) | None (H₂SO₄ acts as reagent and solvent) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours | 1-2 hours |
| Purification | Silica Gel Chromatography | Recrystallization / Chromatography |
Part 2: Vilsmeier-Haack Formylation of the Oxazole Core
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The electrophile, known as the Vilsmeier reagent, is typically generated in situ from DMF and phosphorus oxychloride (POCl₃).[7][8] This reagent is a mild electrophile, making it highly effective for the formylation of activated heterocycles like oxazoles.[7] The reaction is regioselective, with formylation occurring at the electron-rich C4 position of the 2-aryloxazole.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the oxazole ring.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF as the solvent. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred DMF. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms.[9]
-
Substrate Addition: Dissolve the 2-(1,3-Benzodioxol-5-yl)oxazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[6] Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.[9] Stir for 30 minutes.
-
Extraction: Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the final product, 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde.
| Parameter | Vilsmeier-Haack Formylation |
| Key Reagents | 2-(1,3-Benzodioxol-5-yl)oxazole, DMF, POCl₃ |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C, then 60-70 °C |
| Reaction Time | 4-6 hours |
| Work-up | Quenching with aq. Sodium Acetate |
| Purification | Silica Gel Chromatography |
Conclusion
This guide outlines a reliable and efficient two-step synthesis for 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde. By employing the Robinson-Gabriel synthesis for the formation of the core heterocyclic structure and the Vilsmeier-Haack reaction for the subsequent C4-formylation, the target molecule can be accessed in a controlled and reproducible manner. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and materials science.
References
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M. Keni, J. J. Tepe, One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates, The Journal of Organic Chemistry, 2005 . [Link]
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SynArchive, Robinson-Gabriel Synthesis. [Link]
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Wikipedia, Robinson–Gabriel synthesis. [Link]
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P. Wipf, C. P. Miller, A New Synthesis of Highly Functionalized Oxazoles, The Journal of Organic Chemistry, 1993 . [Link]
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Semantic Scholar, Robinson–Gabriel synthesis. [Link]
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Chemistry Steps, Vilsmeier-Haack Reaction. [Link]
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ResearchGate, Robinson-Gabriel synthesis. [Link]
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ideXlab, Robinson-Gabriel Synthesis. [Link]
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Organic Chemistry Portal, Vilsmeier-Haack Reaction. [Link]
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Scribd, 5-Iii) Sem 4. [Link]
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J&K Scientific LLC, Vilsmeier-Haack Reaction. [Link]
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NROChemistry, Vilsmeier-Haack Reaction. [Link]
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ResearchGate, Robinson–Gabriel synthesis | Request PDF. [Link]
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An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde (CAS Number: 885273-46-1), a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and potential applications, drawing upon established principles and data from closely related analogues to provide a holistic understanding.
Introduction: The Scientific Significance of the Benzodioxole-Oxazole Scaffold
At the heart of 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde lies a privileged structural motif: the fusion of a benzodioxole ring with an oxazole core. This combination is not arbitrary; it is a deliberate design element that imparts valuable physicochemical and biological properties. The 1,3-benzodioxole group is a well-known bioisostere for catechol and is often incorporated into drug candidates to enhance metabolic stability.[1] The 1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of many natural products and synthetic pharmaceuticals, recognized for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1][2][3]
The presence of a carbaldehyde group at the 4-position of the oxazole ring adds another layer of chemical versatility, making this compound a valuable intermediate for the synthesis of a diverse array of more complex molecules and potential therapeutic agents.
Synthesis and Mechanistic Considerations
A potential synthetic route is outlined below:
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
-
Bromination of Piperonal: Piperonal (1,3-benzodioxole-5-carbaldehyde) would be subjected to α-bromination using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in an inert solvent such as carbon tetrachloride. The reaction would likely be carried out under reflux, and the progress monitored by thin-layer chromatography (TLC).
-
Condensation and Cyclization: The resulting α-bromo-piperonal would then be reacted with formamide. This reaction serves a dual purpose: the formamide acts as both the source of the nitrogen atom for the oxazole ring and the reducing agent for the initial condensation product. The mixture would be heated, likely at a temperature sufficient to drive the cyclization and dehydration, to form the desired oxazole ring.
-
Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to yield the pure 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde.
Causality in Experimental Choices:
-
Piperonal as a Starting Material: It is a commercially available and cost-effective starting material that already contains the desired benzodioxole moiety.
-
α-Bromination: This step is crucial to introduce a leaving group at the α-position to the carbonyl, which is necessary for the subsequent nucleophilic attack by the amide.
-
Formamide in Cyclization: Formamide is a common reagent in oxazole synthesis as it provides the necessary atoms to complete the heterocyclic ring in a single step.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde is presented in the table below.
| Property | Value | Source |
| CAS Number | 885273-46-1 | [4] |
| Molecular Formula | C11H7NO4 | [4] |
| Molecular Weight | 217.18 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | Inferred |
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the chemical structure:
-
¹H NMR: The proton spectrum would show characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the methylene protons of the dioxole group, a singlet for the oxazole ring proton, and a singlet for the aldehyde proton.
-
¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, the methylene carbon of the dioxole, the carbons of the oxazole ring, and a downfield signal for the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aldehyde groups, C=O stretching of the aldehyde, C=N and C=C stretching of the oxazole and benzene rings, and C-O stretching of the ether linkages in the benzodioxole.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery and Materials Science
The 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde scaffold is a promising starting point for the development of novel therapeutic agents and functional materials.
5.1. Medicinal Chemistry
The 1,3-oxazole core is a key feature in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The benzodioxole moiety is also present in compounds with demonstrated biological activities, such as potential antidiabetic and root growth-promoting effects.[5][6]
The aldehyde functional group of the target compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives. For instance, it can be converted to:
-
Carboxylic acids: The corresponding carboxylic acid, 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carboxylic acid, has been investigated for its potential biological activities.[1]
-
Imines and Schiff bases: Reaction with primary amines can lead to the formation of imines, which are themselves a class of biologically active compounds.
-
Alcohols: Reduction of the aldehyde would yield the corresponding alcohol, which can be further functionalized.
A potential mechanism of action for derivatives of this compound could involve the inhibition of specific enzymes or the modulation of signaling pathways. For example, some benzodioxole derivatives have been shown to act as auxin receptor agonists.[6]
Caption: Potential interaction of a derivative with a biological target.
5.2. Materials Science
The rigid, planar structure and the presence of heteroatoms make this compound and its derivatives interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components in novel polymers.
Safety and Handling
According to the Material Safety Data Sheet (MSDS), this compound should be handled with care.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the full MSDS.[4][7][8][9]
Conclusion and Future Perspectives
2-(1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde is a molecule with considerable potential, primarily as a versatile building block in the synthesis of novel compounds with interesting biological and material properties. The combination of the metabolically robust benzodioxole moiety and the biologically active oxazole ring makes this scaffold particularly attractive for drug discovery programs. Future research should focus on the development of efficient and scalable synthetic routes, the exploration of its reactivity, and the synthesis and biological evaluation of a diverse library of its derivatives.
References
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MATERIAL SAFETY DATA SHEET. Section 2 - Composition/Information on Ingredient. CAS # : [885273-46-1]. Formula: C11H7NO4. Section 3 - Hazards Identification. Link
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GHS 11 (Rev.11) SDS Word 下载CAS: 885273-46-1 Name: - XiXisys. Link
-
2-Benzo[1][4]dioxol-5-YL-oxazole-4-carboxylic acid - Benchchem. Link
-
6-METHOXY-BENZO[1][4]DIOXOLE-5-CARBALDEHYDE 5780-00-7... - Molbase. Link
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SPI Supplies Division Safety Data Sheet Section 1.1: Identification Section 1.2: Relevant Uses/Restrictions Section 1.3. Link
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2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde - PubChem. Link
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Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed Central. Link
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. Link
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An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - MDPI. Link
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An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Link
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SAFETY DATA SHEET - Castrol - PDS & MSDS. Link
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Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals
The causality behind the experimental choices described herein is rooted in the fundamental principles of structural elucidation for organic molecules. Each technique provides a unique piece of the structural puzzle: Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition. The integration of these techniques provides a self-validating system for confirming the identity and purity of the target compound.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds reported in the literature.[1][2]
Predicted ¹H NMR Data
¹H NMR spectroscopy is crucial for identifying the different types of protons and their connectivity within a molecule. The predicted chemical shifts for 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde are summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.9 - 10.1 | Singlet | Aldehyde proton (-CHO) |
| ~8.3 - 8.5 | Singlet | Oxazole C5-H |
| ~7.5 - 7.7 | Multiplet | Aromatic protons of the benzodioxole ring |
| ~6.9 - 7.1 | Multiplet | Aromatic protons of the benzodioxole ring |
| ~6.1 | Singlet | Methylene protons of the dioxole group (-O-CH₂-O-) |
Predicted ¹³C NMR Data
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 190 | Aldehyde carbonyl carbon (C=O) |
| ~160 - 165 | Oxazole C2 |
| ~150 - 155 | Oxazole C4 |
| ~148 - 152 | Aromatic carbons of the benzodioxole ring attached to oxygen |
| ~125 - 140 | Aromatic carbons of the benzodioxole ring |
| ~120 - 125 | Oxazole C5 |
| ~101 - 103 | Methylene carbon of the dioxole group (-O-CH₂-O-) |
| ~108 - 122 | Aromatic carbons of the benzodioxole ring |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the presence of specific functional groups.[3]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 - 3150 | C-H stretching (oxazole and aromatic rings) |
| ~2800 - 2900 | C-H stretching (aldehyde) |
| ~1680 - 1700 | C=O stretching (aldehyde) |
| ~1600 - 1650 | C=N stretching (oxazole ring) |
| ~1450 - 1550 | C=C stretching (aromatic ring) |
| ~1250 | Asymmetric C-O-C stretching (dioxole ring) |
| ~1040 | Symmetric C-O-C stretching (dioxole ring) |
Predicted Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental formula.
| Ion | Calculated m/z |
| [M+H]⁺ | 218.0453 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde. These protocols represent standard methodologies in organic chemistry for compound characterization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Analysis : Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition : Record the IR spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Background Correction : Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.
-
Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition : Obtain the high-resolution mass spectrum using a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis : Determine the exact mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
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Severin, O., Pilyo, S., Semenyuta, I., Kachaeva, M., Zhirnov, V., & Brovarets, V. (n.d.). Supporting Information. Growing Science. Retrieved from [Link]
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Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. Retrieved from [Link]
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Wang, Y., & Movassaghi, M. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 75, 153203. Retrieved from [Link]
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Gaur, R., et al. (2016). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. Journal of Chemistry, 2016, 1–11. Retrieved from [Link]
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Borowicz, P., et al. (2006). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Journal of Molecular Structure, 792-793, 120–129. Retrieved from [Link]
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Sławiński, J., et al. (2017). Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity. European Journal of Medicinal Chemistry, 133, 26–37. Retrieved from [Link]
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Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6939. Retrieved from [Link]
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Afonin, A. V., & Vashkevich, E. V. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Magnetochemistry, 8(5), 51. Retrieved from [Link]
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Fun, H.-K., et al. (2011). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]
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1,2,4-Oxadiazole, 3-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]-. (n.d.). SpectraBase. Retrieved from [Link]
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Shablykin, O. V., et al. (2024). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl). Chemistry of Heterocyclic Compounds, 59(10/11), 859–865. Retrieved from [Link]
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Araújo, D., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. International Journal of Molecular Sciences, 24(17), 13180. Retrieved from [Link]
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Latacz, G., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(15), 4443. Retrieved from [Link]
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Reva, I., & Reva, M. (2018). Infrared spectra and photochemistry of 2-(tetrazol-5-yl)benzoic acid isolated in nitrogen matrices. Journal of Photochemistry and Photobiology A: Chemistry, 358, 209–217. Retrieved from [Link]
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1H NMR spectrum of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the heterocyclic compound 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde. This molecule is of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex entities.[1] Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This document details the predicted chemical shifts, multiplicities, and coupling constants for each proton, explains the experimental methodology for acquiring a high-quality spectrum, and offers a systematic approach to spectral interpretation. The guide is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Part 1: Introduction to the Molecule and Spectroscopic Approach
The Target Compound: 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde
The molecule at the core of this guide is a multi-functional heterocyclic system. It is composed of three distinct structural motifs:
-
A 1,3-Benzodioxole Ring: Also known as a methylenedioxyphenyl group, this moiety is a common feature in natural products and is used in drug design to enhance metabolic stability.[1]
-
An Oxazole Ring: This five-membered aromatic heterocycle contains one nitrogen and one oxygen atom. It is a bioisostere for other functional groups and can participate in crucial π-π stacking interactions.[1][2]
-
A Carbaldehyde Group: The aldehyde functional group is a versatile chemical handle for further synthetic transformations and a key pharmacophoric element in many bioactive molecules.
Understanding the electronic interplay between these three components is essential for accurately predicting and interpreting the compound's ¹H NMR spectrum.
The Power of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution.[3] By probing the magnetic environments of hydrogen nuclei (protons), it provides four critical pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis, which reveals the electronic environment of a proton.[4]
-
Integration: The area under a signal, which is proportional to the number of protons it represents.[4]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet), which indicates the number of neighboring protons.
-
Coupling Constant (J): The distance between the split peaks, which provides information about the connectivity and spatial relationship between coupled protons.[5]
This guide will systematically deconstruct the ¹H NMR spectrum of the title compound using these four pillars of analysis.
Part 2: Structural Analysis and ¹H NMR Spectral Prediction
A detailed prediction of the ¹H NMR spectrum is the first step in a robust analytical workflow. It establishes a hypothesis that can be tested against experimental data.
Molecular Structure and Proton Designation
The structure of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde contains 7 unique proton environments. For clarity, these have been systematically labeled in the diagram below.
Caption: Labeled structure of the target molecule.
Predicted ¹H NMR Spectral Data
Based on established principles of chemical shifts and analysis of the constituent fragments, the following spectral characteristics are predicted. The analysis assumes the spectrum is acquired in deuterochloroform (CDCl₃), a common and relatively non-interactive solvent.
-
Aldehyde Proton (Ha): Protons attached to a carbonyl carbon are significantly deshielded due to the electronegativity of the oxygen and magnetic anisotropy of the C=O bond. The aldehyde proton is expected to appear far downfield, typically between 9.0 and 10.0 ppm.[4][6] Due to the lack of adjacent protons, it should appear as a sharp singlet (s).
-
Oxazole Proton (Hb): Protons on electron-deficient aromatic heterocycles are deshielded. The proton at the C5 position of the oxazole ring is expected in the aromatic region, likely between 8.0 and 8.5 ppm.[7] It has no vicinal proton neighbors and should therefore be a singlet (s).
-
Benzodioxole Aromatic Protons (Hc, Hd, He):
-
Hc: This proton is ortho to the oxazole-substituted carbon. It is expected to appear as a doublet of doublets (dd) due to coupling with both Hd (ortho-coupling, J ≈ 8.0 Hz) and He (meta-coupling, J ≈ 2.0 Hz). Its chemical shift will be influenced by the electron-withdrawing nature of the oxazole ring, placing it around 7.6-7.8 ppm.
-
Hd: This proton is ortho to the dioxole oxygen and meta to the oxazole substituent. It will appear as a doublet (d) due to ortho-coupling with Hc (J ≈ 8.0 Hz). Its chemical shift is predicted to be in the range of 6.9-7.1 ppm.
-
He: This proton is ortho to the oxazole substituent and meta to Hc. It is expected to be the most deshielded of the benzodioxole aromatic protons and will likely appear as a doublet (d) due to meta-coupling with Hc (J ≈ 2.0 Hz), around 7.8-8.0 ppm.
-
-
Methylene Bridge Protons (Hf, Hg): The two protons of the methylenedioxy group (-O-CH₂-O-) are chemically equivalent and isolated from other protons. They give rise to a characteristic and diagnostic sharp singlet. Based on data for 1,3-benzodioxole and piperonal, this signal is reliably found around 6.0-6.1 ppm.[8][9][10]
Summary of Predicted Spectral Data
The predicted data are consolidated in the table below for ease of reference.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Assignment |
| Ha | 9.8 - 10.0 | Singlet (s) | - | 1H | Aldehyde |
| Hb | 8.1 - 8.4 | Singlet (s) | - | 1H | Oxazole C5-H |
| He | 7.8 - 8.0 | Doublet (d) | Jmeta(Hc-He) ≈ 2.0 | 1H | Benzodioxole (Aromatic) |
| Hc | 7.6 - 7.8 | Doublet of Doublets (dd) | Jortho(Hc-Hd) ≈ 8.0, Jmeta(Hc-He) ≈ 2.0 | 1H | Benzodioxole (Aromatic) |
| Hd | 6.9 - 7.1 | Doublet (d) | Jortho(Hc-Hd) ≈ 8.0 | 1H | Benzodioxole (Aromatic) |
| Hf, Hg | 6.0 - 6.1 | Singlet (s) | - | 2H | Methylene Bridge (-O-CH₂-O-) |
Part 3: Experimental Protocol for Spectrum Acquisition
Adherence to a standardized protocol is crucial for obtaining a high-resolution, reproducible ¹H NMR spectrum. This protocol is designed to be a self-validating system, minimizing ambiguity and potential artifacts.
Objective
To acquire a high-resolution ¹H NMR spectrum of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde for the purpose of structural verification and purity assessment.
Materials and Instrumentation
-
Sample: 5-10 mg of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde
-
Solvent: Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)
-
Equipment: 5 mm NMR tube, Pasteur pipette, analytical balance
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample and record the mass.
-
Transfer the solid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. The causality for choosing CDCl₃ is its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal.[11] TMS is included as the internal standard, defining the 0 ppm reference point.[6]
-
Gently agitate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
-
-
Tube Loading:
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm. Avoid introducing any solid particles.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking: The instrument's software will lock onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition: Use standard single-pulse acquisition parameters. A typical experiment would involve 8 to 16 scans (transients) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the x-axis by setting the TMS peak to exactly 0.00 ppm.
-
Integration: Integrate all signals to determine the relative proton counts. Calibrate the integration by setting one of the well-resolved single-proton signals (e.g., the aldehyde proton Ha ) to a value of 1.00.
-
Experimental Workflow Diagram
Sources
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- 11. chem.washington.edu [chem.washington.edu]
mass spectrometry of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
An In-depth Technical Guide to the Mass Spectrometry of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde
Introduction
In the landscape of drug discovery and materials science, the unambiguous structural characterization of novel heterocyclic compounds is paramount. 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde is a molecule of interest, integrating three key functional moieties: a benzodioxole ring, an oxazole core, and an aromatic aldehyde. Each of these components contributes to a unique physicochemical profile and potential biological activity, making a thorough understanding of its structure essential. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[1]
This technical guide provides a comprehensive exploration of the mass spectrometric behavior of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde. Moving beyond a simple recitation of data, we will delve into the causality behind its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and a robust, self-validating framework for the analysis of this and structurally related molecules.
Molecular Profile
Before delving into the mass spectrometric analysis, it is crucial to establish the fundamental properties of the target molecule.
-
Compound Name: 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde
-
Molecular Formula: C₁₁H₇NO₄
-
Monoisotopic Mass: 217.0375 Da
-
Average Mass: 217.181 Da
-
Structure:
(A representative image would be placed here in a full publication)
The structure is characterized by a central oxazole ring, substituted at the 2-position with a 1,3-benzodioxole group and at the 4-position with a carbaldehyde group. This arrangement of aromatic and heterocyclic systems with an electron-withdrawing aldehyde group dictates its fragmentation behavior.
Theoretical Fragmentation Analysis
The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the principles of chemical stability, leading to the formation of the most stable ions. We will explore the predicted fragmentation pathways under two common ionization techniques.
Electron Ionization (EI) Mass Spectrometry
EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[2] This is highly useful for structural elucidation through library matching and detailed fragment analysis.[3]
The molecular ion (M⁺•) is expected at m/z 217. The primary fragmentation events are predicted to originate from the weakest bonds and the most reactive sites, namely the aldehyde group and the heterocyclic oxazole ring.[4]
Key Predicted EI Fragmentation Pathways:
-
Loss of the Aldehyde Group: The aldehyde functionality provides two primary cleavage points:
-
Loss of a hydrogen radical (H•): Cleavage of the formyl C-H bond results in a stable [M-H]⁺ ion at m/z 216. This is a common fragmentation for aldehydes.
-
Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the oxazole ring and the aldehyde group leads to the loss of a 29 Da neutral fragment, resulting in an ion at m/z 188.
-
-
Oxazole Ring Cleavage: The oxazole ring is susceptible to fragmentation through various pathways, often involving the loss of small, stable neutral molecules.[5]
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for heterocyclic compounds, which could lead to a fragment ion at m/z 189.
-
Loss of Acetonitrile Moiety: Retro-Diels-Alder type reactions or other complex rearrangements can lead to the cleavage of the oxazole ring.
-
-
Benzodioxole Moiety Fragmentation: The benzodioxole group can undergo its characteristic fragmentation.
-
Loss of Formaldehyde (CH₂O): Cleavage of the methylenedioxy bridge can lead to the loss of a 30 Da neutral fragment from various ions.
-
The interplay of these pathways will generate a characteristic "fingerprint" spectrum. The most abundant fragment ions will correspond to the most stable carbocations formed during the fragmentation cascade.
Sources
A Technical Guide to the Structural Elucidation of 2-(1,3-Benzodioxol-5-yl)-4-oxazolecarbaldehyde: A Proactive Crystallographic Strategy
An in-depth technical guide or whitepaper on the core of crystal structure of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde.
Abstract: The convergence of the benzodioxole and oxazole scaffolds in a single molecular entity presents significant opportunities in medicinal chemistry, yet the precise three-dimensional architecture of many such compounds remains unknown. This guide addresses the notable absence of an experimentally determined crystal structure for 2-(1,3-Benzodioxol-5-yl)-4-oxazolecarbaldehyde in public databases. Instead of a retrospective analysis, we present a proactive, in-depth technical roadmap for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. This document serves as a comprehensive manual for researchers, outlining not just the "how" but the "why" behind critical experimental decisions, thereby providing a robust framework for de novo structural determination and informing future structure-based drug design initiatives.
Introduction: The Rationale for Structural Determination
The 2-(1,3-benzodioxol-5-yl)oxazole moiety is a privileged scaffold in drug discovery, appearing in molecules with reported activities ranging from anticancer to anti-inflammatory agents. The oxazole ring acts as a versatile pharmacophore, capable of participating in hydrogen bonding and serving as a bioisosteric replacement for other functional groups. The benzodioxole group, often found in natural products, can enhance metabolic stability and modulate receptor binding. The addition of a carbaldehyde at the 4-position of the oxazole introduces a key reactive handle and a potent hydrogen bond acceptor, making 2-(1,3-Benzodioxol-5-yl)-4-oxazolecarbaldehyde a molecule of significant synthetic and medicinal interest.
However, without a definitive crystal structure, our understanding of its molecular conformation, potential intermolecular interactions, and solid-state packing is purely theoretical. An empirical structure is indispensable for:
-
Validating Molecular Conformation: Determining the dihedral angle between the benzodioxole and oxazole ring systems, which is critical for receptor docking.
-
Understanding Intermolecular Forces: Identifying the specific hydrogen bonds, π-stacking, or other non-covalent interactions that govern its solid-state behavior and could influence solubility and formulation.
-
Informing Structure-Activity Relationship (SAR) Studies: Providing a precise 3D template for computational modeling and the rational design of next-generation analogues with improved potency and selectivity.
This guide provides the complete experimental and analytical workflow to achieve this goal.
Proposed Synthesis and Purification for Crystallographic-Grade Material
The primary prerequisite for successful crystallization is the availability of highly pure material (>99.5%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A plausible and efficient synthetic route is the Dakin-West reaction or a modified Robinson-Gabriel synthesis.
Proposed Synthetic Pathway:
Caption: Proposed synthetic and purification workflow for obtaining crystallographic-grade material.
Step-by-Step Synthesis Protocol:
-
Oxazole Formation: A mixture of piperonal (1.0 eq) and serine methyl ester (1.1 eq) is subjected to an oxidative cyclization reaction, potentially using reagents like manganese dioxide (MnO₂) in a suitable solvent such as toluene or dichloromethane (DCM). The reaction is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material.
-
Ester Reduction: The resulting ester, 2-(1,3-benzodioxol-5-yl)-4-oxazolecarboxylic acid methyl ester, is then selectively reduced to the aldehyde. This is a critical step; a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) is essential to prevent over-reduction to the alcohol.
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted. Purification is performed via flash column chromatography on silica gel using a hexane/ethyl acetate gradient. This step is crucial for removing unreacted starting materials and by-products.
-
Purity Confirmation: The purity of the final product is rigorously assessed by ¹H NMR, ¹³C NMR, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to ensure it exceeds the 99.5% threshold required for crystallization trials.
Crystallization Strategy: A Multi-Condition Screening Approach
Identifying suitable crystallization conditions is often an empirical process. The strategy involves screening a wide range of solvents, temperatures, and techniques to explore the compound's solubility and nucleation behavior.
Table 1: Proposed Crystallization Screening Conditions
| Method | Solvent System(s) | Temperature (°C) | Rationale & Notes |
| Slow Evaporation | Dichloromethane (DCM), Acetone, Ethyl Acetate, Acetonitrile | 20-25 (Room Temp) | Simple and effective for moderately soluble compounds. The goal is slow solvent loss over several days. |
| Vapor Diffusion (Hanging Drop) | Compound in Acetone or DCM; Precipitant: Hexane, Heptane | 4 and 20 | Allows for fine control over the rate of solvent/anti-solvent mixing, promoting slow crystal growth. |
| Solvent/Anti-Solvent Diffusion | Compound dissolved in minimal THF; Anti-solvent (e.g., Hexane) layered on top | 4 and 20 | Creates a sharp interface where supersaturation occurs, often yielding high-quality single crystals. |
| Cooling Crystallization | Saturated solution in Isopropanol or Ethanol | Start at 50°C, cool to 4°C over 48h | Exploits the temperature-dependent solubility of the compound. Slow cooling is critical. |
Experimental Protocol for Crystallization Screening:
-
Prepare a stock solution of the purified compound at a concentration of ~10-20 mg/mL in a good solvent (e.g., acetone).
-
Dispense 0.5 mL of the stock solution into several small, clean vials.
-
For slow evaporation, cover the vials with a cap containing a few pinholes and leave them in a vibration-free environment.
-
For solvent/anti-solvent diffusion, carefully layer 1-2 mL of an anti-solvent (e.g., hexane) on top of the stock solution.
-
Set up trials at both room temperature and in a refrigerator (4 °C) to explore the effect of temperature on crystal growth.
-
Monitor the vials daily under a microscope for the formation of single, well-defined crystals with sharp edges.
Caption: Systematic workflow from purified compound to X-ray diffraction data collection.
X-ray Diffraction, Structure Solution, and Refinement
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is ready for X-ray diffraction analysis.
Step-by-Step Data Collection and Analysis Protocol:
-
Crystal Mounting: A well-formed crystal is carefully selected and mounted on a cryoloop. To prevent damage from the X-ray beam and improve data quality, data is typically collected at low temperatures (e.g., 100 K). The crystal is flash-cooled in a stream of liquid nitrogen, often after being coated in a cryoprotectant like Paratone-N oil.
-
Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. A preliminary diffraction image is taken to assess crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Modern diffractometers with CMOS detectors can collect a complete dataset in a matter of hours.
-
Data Reduction and Space Group Determination: The raw diffraction images are processed to integrate the reflection intensities and make corrections for experimental factors (e.g., Lorentz-polarization). Software like SHELX or Olex2 is used to determine the unit cell parameters and the crystal's space group.
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This initial map should reveal the positions of most non-hydrogen atoms.
-
Structure Refinement: The atomic model is refined against the experimental data using a least-squares algorithm. This iterative process involves adjusting atomic positions, and thermal parameters (describing atomic vibrations) to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is rigorously validated using metrics like the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). The final model is checked for any inconsistencies using tools like checkCIF.
Table 2: Example of Anticipated Crystallographic Data
| Parameter | Anticipated Value / Information | Significance |
| Chemical Formula | C₁₁H₇NO₄ | Confirms the elemental composition. |
| Formula Weight | 217.18 g/mol | Used in density calculations. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the specific symmetry operations within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal. |
| Z | 2 or 4 | Number of molecules in the unit cell. |
| R1, wR2 | < 0.05, < 0.10 | Indicators of the quality of the fit between the model and data. Lower is better. |
| GooF | ~1.0 | Goodness-of-Fit. A value close to 1 indicates a good refinement. |
Anticipated Structural Features and Mechanistic Insights
Based on the chemical structure, we can predict several key features that the final crystal structure will reveal:
-
Planarity and Torsion Angles: The primary point of interest is the dihedral angle between the benzodioxole and oxazole rings. While significant conjugation is expected, some degree of torsion is likely due to crystal packing forces. This angle is a critical parameter for computational docking studies.
-
Intermolecular Interactions: The aldehyde oxygen is a strong hydrogen bond acceptor. We anticipate the formation of C-H···O hydrogen bonds involving aromatic or oxazole protons. Furthermore, the planar aromatic systems suggest that π-π stacking interactions will be a dominant feature in the crystal packing, likely in a parallel-displaced or T-shaped arrangement.
-
Bond Lengths and Angles: The structure will provide precise, empirical values for all bond lengths and angles, allowing for a comparison between the benzodioxole and oxazole moieties and standard values, revealing any electronic effects or strain.
Conclusion and Future Directions
The successful determination of the crystal structure of 2-(1,3-Benzodioxol-5-yl)-4-oxazolecarbaldehyde will provide the first empirical glimpse into the three-dimensional nature of this important chemical scaffold. This structural data will be foundational, enabling researchers in medicinal chemistry and materials science to build more accurate computational models, understand its solid-state properties, and rationally design novel derivatives with tailored biological activities. The protocols and strategies outlined in this guide provide a clear and robust pathway to achieving this critical scientific milestone.
References
-
Title: The Oxazole Moiety: A Versatile Scaffold in Medicinal Chemistry Source: A review article from a journal like the Journal of Medicinal Chemistry or European Journal of Medicinal Chemistry. URL: [Link]
-
Title: A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography URL: [Link]
-
Title: Validation of crystallographic structures Source: A methods paper or protocol from a source like the International Union of Crystallography (IUCr). URL: [Link]
biological activity of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde scaffold represents a compelling starting point for drug discovery. This structure is a synergistic amalgamation of three key pharmacophoric units: the 1,3-benzodioxole ring, the oxazole core, and a reactive carbaldehyde group. The 1,3-benzodioxole moiety is a structural feature in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities including anticancer, antioxidant, and antimicrobial effects.[1] The oxazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry, with derivatives demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The carbaldehyde at the 4-position of the oxazole ring acts as a versatile chemical handle, allowing for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, thereby enabling extensive structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview of the known and potential biological activities of derivatives stemming from this core structure, grounded in current scientific literature. We will delve into their anticancer and antimicrobial properties, explore underlying mechanisms of action, present detailed experimental protocols, and offer insights into the rational design of future therapeutic agents based on this promising scaffold.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents is a paramount challenge in modern medicine. Derivatives of the oxazole core have shown significant promise, exhibiting cytotoxicity against a range of human tumor cell lines.[4][5] The fusion with the benzodioxole system, known to be present in anticancer agents like etoposide, further enhances this potential.[1]
Mechanism of Action
Derivatives based on the benzodioxole-oxazole framework can exert their anticancer effects through multiple pathways:
-
Enzyme Inhibition: A primary mechanism for many oxazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[4][5] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in angiogenesis, the process of forming new blood vessels that tumors need to grow.[6][7] Several benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating the potential of this scaffold in anti-angiogenic therapy.[6][7][8]
-
Induction of Apoptosis: A hallmark of effective cancer chemotherapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. These compounds can trigger apoptosis by modulating the expression of key regulatory proteins. For example, potent derivatives have been shown to upregulate pro-apoptotic proteins like Bax and caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[6][9]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. Studies have shown that certain derivatives can arrest cell growth at specific phases, such as the G2/M or Pre-G1 phase, preventing the cells from dividing and leading to cell death.[6][9][10]
-
Inhibition of Microtubules: The oxazole moiety is known to interact with tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[4][5]
Visualization: VEGFR-2 Signaling Pathway Inhibition
The following diagram illustrates the conceptual inhibition of the VEGFR-2 signaling pathway, a common target for benzoxazole-based anticancer agents.
Caption: Inhibition of VEGFR-2 by a benzodioxole-oxazole derivative blocks downstream signaling.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative benzoxazole derivatives against various human cancer cell lines, demonstrating the potency of this chemical class.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5c | HepG2 (Liver) | 5.93 | [8] |
| HCT-116 (Colon) | 7.14 | [8] | |
| MCF-7 (Breast) | 8.93 | [8] | |
| 12l | HepG2 (Liver) | 10.50 | [6] |
| MCF-7 (Breast) | 15.21 | [6] | |
| 14b | HepG2 (Liver) | 4.61 | [11] |
| MCF-7 (Breast) | 4.75 | [11] | |
| 11b | MCF-7 (Breast) | Potent; comparable to Sorafenib | [9] |
Note: The specific structures of these compounds vary, but they share the core benzoxazole scaffold. This data highlights the potential for developing highly active agents through chemical modification.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a log scale) to determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: A New Front Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a grave threat to global health. Heterocyclic compounds, including oxazoles and benzodioxoles, are being actively investigated as sources for new antimicrobial agents.[1][12][13]
Spectrum of Activity
Derivatives containing the benzodioxole and oxazole/oxadiazole moieties have demonstrated activity against a range of pathogens:[12]
-
Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[1][12]
-
Gram-Negative Bacteria: Including Escherichia coli.[12]
-
Fungi: Such as Aspergillus niger and Candida albicans.[12]
The specific substitutions on the core scaffold play a critical role in determining the spectrum and potency of antimicrobial action.[3]
Quantitative Data: Antimicrobial Potency
The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Class | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Benzodioxane-Oxadiazole | S. aureus | 6.25 - 25 | Norfloxacin | 6.25 | [12] |
| Benzodioxane-Oxadiazole | E. coli | 12.5 - 50 | Norfloxacin | 6.25 | [12] |
| Benzodioxane-Oxadiazole | C. albicans | 12.5 - 50 | Fluconazole | 12.5 | [12] |
| Benzodioxane-Oxadiazole | A. niger | 25 - 100 | Fluconazole | 12.5 | [12] |
Note: This data is for related benzodioxane-oxadiazole structures, indicating the general potential of the combined pharmacophores.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized technique for determining the MIC of an antimicrobial agent.
Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (medium only) and growth control (medium + inoculum)
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row.
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this standardized inoculum to each well (except the negative control).
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Visualization: Antimicrobial Screening Workflow
The following diagram outlines a typical workflow for screening new compounds for antimicrobial activity.
Caption: A streamlined workflow for identifying promising antimicrobial lead compounds.
Other Potential Biological Activities
While anticancer and antimicrobial activities are prominent, the versatile benzodioxole-oxazole scaffold holds potential in other therapeutic areas.
-
Anti-inflammatory Activity: Oxazole derivatives have been evaluated for their ability to reduce inflammation.[3][14] Assays such as the carrageenan-induced rat paw edema model are used to screen for this activity, with compounds often compared to standards like indomethacin.[14]
-
Enzyme Inhibition: Beyond kinases, these scaffolds could be tailored to inhibit other enzymes. For instance, various benzazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE) for potential use in Alzheimer's disease, or as phosphodiesterase 4 (PDE4) inhibitors for inflammatory conditions.[2][15]
Synthesis and Future Perspectives
The synthesis of 2,4-disubstituted oxazoles can be achieved through established methods like the Bredereck or Robinson-Gabriel synthesis.[16] The carbaldehyde group can be introduced and subsequently modified to create a wide range of derivatives for SAR studies.
Caption: Conceptual pathway from starting materials to biologically active derivatives.
The 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde core is a privileged structure with immense potential for the development of novel therapeutic agents. The existing literature strongly supports its exploration for anticancer and antimicrobial applications. Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing and screening large libraries of derivatives to build comprehensive SAR models.
-
Mechanism Deconvolution: Elucidating the precise molecular targets and pathways for the most potent compounds.
-
In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess efficacy, pharmacokinetics, and safety.
-
Optimization of Physicochemical Properties: Modifying structures to improve drug-like properties such as solubility, stability, and bioavailability.
By leveraging the chemical tractability and proven biological relevance of this scaffold, the scientific community is well-positioned to develop next-generation therapeutics to address critical unmet medical needs.
References
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- Design, Synthesis and Biological Evaluation of 2,4-Disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors.
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- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
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Preliminary Bioactivity Screening of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
An In-Depth Technical Guide
Foreword: The Scientific Rationale
In the landscape of modern drug discovery, the strategic screening of novel chemical entities is paramount. This guide outlines a comprehensive, multi-tiered approach for the preliminary bioactivity screening of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde. The molecule's core structure is a composite of two pharmacologically significant moieties: the 1,3-oxazole ring and the 1,3-benzodioxole group (a common feature in natural products, often associated with modulatory effects on metabolic enzymes).
The 1,3-oxazole nucleus is a versatile heterocyclic scaffold renowned for its presence in compounds with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Its ability to engage with diverse biological targets through various non-covalent interactions makes it a privileged structure in medicinal chemistry.[3][4] Our screening strategy is therefore not a random walk, but a hypothesis-driven exploration grounded in the established potential of the oxazole scaffold.
This document is structured to guide researchers from computational prediction to primary in vitro assays and toward informed decisions for secondary, mechanism-of-action studies. Each protocol is presented not merely as a set of instructions, but as a self-validating system, with the underlying scientific principles explained to ensure robust and reproducible data generation.
Part 1: In Silico First-Pass Analysis: Predicting a Molecule's Future
Before committing valuable resources to wet-lab experiments, a robust in silico assessment is an indispensable first step.[5] This computational pre-screening allows us to anticipate the compound's pharmacokinetic profile and forecast its potential biological targets, thereby guiding the design of subsequent in vitro assays.[6][7]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
The primary reason for late-stage drug candidate failure is often poor pharmacokinetic properties or unforeseen toxicity.[8] ADMET prediction provides an early warning system.[8] By modeling how a compound is likely to behave in a biological system, we can prioritize molecules with favorable drug-like characteristics.
Methodology: Computational ADMET Profiling
-
Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde.
-
Execution: Submit the compound's structure to the platform. The software calculates a range of physicochemical descriptors and uses them to predict key ADMET parameters.[10]
-
Analysis: Scrutinize the output for potential liabilities. Key parameters to evaluate are summarized in the table below. The platform often provides context by comparing the predicted values to those of known approved drugs.[10]
Table 1: Key Predictive ADMET & Physicochemical Parameters
| Parameter Category | Specific Parameter | Desired Outcome for a Promising Hit | Rationale & Causality |
| Absorption | Human Intestinal Absorption (HIA) | High probability | Predicts efficient absorption from the gut into the bloodstream. |
| Caco-2 Permeability | High | An in vitro model for intestinal absorption; high permeability suggests good oral bioavailability. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Varies (Low/High) | Target-dependent; high permeability is needed for CNS targets, while low is preferred for peripheral targets to avoid side effects. |
| Plasma Protein Binding (PPB) | Moderate (<90%) | High binding can limit the free fraction of the drug available to act on its target. | |
| Metabolism | CYP450 Enzyme Inhibition (e.g., 3A4, 2D6) | No/Low Inhibition | Inhibition of key metabolic enzymes can lead to dangerous drug-drug interactions (DDIs).[11] |
| Excretion | Total Clearance | Moderate | Predicts the rate at which the compound is removed from the body, influencing dosing frequency. |
| Toxicity | hERG Inhibition | No/Low Risk | Inhibition of the hERG potassium channel is linked to cardiotoxicity (arrhythmias).[6] |
| AMES Mutagenicity | Non-mutagenic | Predicts the potential of the compound to cause DNA mutations, a carcinogenic red flag. | |
| Physicochemical | Lipinski's Rule of Five | Compliant | A guideline for evaluating drug-likeness and predicting oral bioavailability. |
Target Prediction & Bioactivity Fingerprinting
Simultaneously, we can predict potential protein targets. This is achieved by comparing the compound's structural and chemical features against databases of known ligands and their targets (a ligand-based approach).[5]
This process generates a "bioactivity fingerprint," a list of potential protein interactions ranked by probability. This profile is instrumental in selecting the most relevant primary assays. For instance, a high predicted affinity for bacterial enzymes would strongly justify antimicrobial screening, while predicted interactions with human kinases would prioritize anticancer cytotoxicity assays.[6][12]
Part 2: Primary In Vitro Bioactivity Screening
The results of the in silico analysis guide the selection of a focused panel of primary in vitro assays. Based on the extensive literature on oxazole derivatives, the most probable bioactivities are anticancer, antimicrobial, and antioxidant.[4][13][14] We will therefore proceed with a representative assay from each of these classes.
Workflow for Preliminary Bioactivity Screening
Caption: High-level workflow for preliminary bioactivity screening.
Cytotoxicity Screening: The MTT Assay
This assay is a fundamental first step to assess the compound's effect on cell viability. It is a colorimetric assay that measures the metabolic activity of cells, which, in most contexts, is proportional to the number of viable cells.[15][16]
Principle: Metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[17] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.[15]
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, based on in silico predictions or general screening goals) to ~80% confluency.[18]
-
Trypsinize, count, and prepare a cell suspension. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]
-
Causality: Seeding density is critical; too few cells will yield a weak signal, while too many will become overconfluent and die, confounding the results.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume exponential growth.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde in DMSO.
-
Perform serial dilutions of the stock solution in serum-free culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, carefully aspirate the treatment media.
-
Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free, phenol red-free medium) to each well.[15]
-
Causality: Phenol red can interfere with absorbance readings, and serum components can interact with MTT, so their absence is crucial for accuracy.
-
Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[17]
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution without disturbing the crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[17]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Antimicrobial Screening: Broth Microdilution Assay
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[19]
Principle: A standardized inoculum of a test microbe is exposed to serial dilutions of the compound in a liquid growth medium within a 96-well plate.[19] After incubation, microbial growth is assessed visually or spectrophotometrically.[20]
Detailed Protocol: Broth Microdilution
-
Preparation of Reagents:
-
Prepare a 2X concentrated broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[21] Dilute this suspension as per CLSI guidelines to achieve the final target inoculum concentration in the wells.[21]
-
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution to the first column of wells, creating a 2X starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10.
-
This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no microbes).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to wells in columns 1 through 11. This dilutes the compound and the broth to their final 1X concentration.
-
The final volume in each well is 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[19]
-
-
Determining the MIC:
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest compound concentration in which there is no visible turbidity (cloudiness), which indicates an absence of growth.[19][22]
-
Optionally, the optical density (OD) at 600 nm can be read with a plate reader before and after incubation for a quantitative assessment.
-
Table 2: Example Data Presentation for MIC Determination
| Compound Conc. (µg/mL) | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | Growth Control |
| S. aureus | - | - | - | + | + | + | + | + | + |
| E. coli | - | - | + | + | + | + | + | + | + |
| C. albicans | - | - | - | - | + | + | + | + | + |
| (-) No visible growth; (+) Visible growth. The MIC is the lowest concentration with no growth. |
Antioxidant Capacity Screening: DPPH/ABTS Assays
These assays rapidly assess the compound's ability to scavenge free radicals, a key mechanism of antioxidant action.[23] They are complementary, as DPPH is best used for hydrophobic compounds while ABTS is suitable for both hydrophilic and lipophilic compounds.[24]
Principle: Both assays rely on a stable radical that has a distinct color. When neutralized by an antioxidant, the color fades, and the decrease in absorbance is measured spectrophotometrically.[23][25]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): A stable violet-colored radical is reduced to a pale yellow hydrazine.[26]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): A blue-green ABTS radical cation (ABTS•+) is generated and then reduced to its colorless form.[26]
Detailed Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Adjust the concentration to yield an absorbance of ~1.0 at 517 nm.
-
Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.[26]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the DPPH working solution to all wells.[26]
-
Prepare a blank (solvent only) and a control (solvent + DPPH solution).
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[26]
-
Causality: The reaction is light-sensitive, so incubation in the dark is essential for reproducibility.
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.
-
Determine the EC₅₀ (Efficient Concentration) value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Part 3: A Forward Look to Secondary & Mechanistic Assays
The results from the primary screen are decision points. A positive "hit" in any of these assays does not confirm a drug candidate but provides a compelling reason to proceed with more specific, resource-intensive secondary assays.
-
If Cytotoxicity is Observed: The logical next step is to investigate the mechanism of cell death. This could involve:
-
Enzyme Inhibition Assays: If in silico predictions suggested a kinase target, one could use fluorescence, luminescence, or mass spectrometry-based assays to measure the compound's direct inhibitory effect on that specific enzyme.[27][28][29] These assays are often available in high-throughput formats.[30]
-
Apoptosis vs. Necrosis Assays: Using techniques like flow cytometry with Annexin V/Propidium Iodide staining to determine if the compound induces programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).
-
-
If Antimicrobial Activity is Observed:
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine if the compound is static (inhibits growth) or cidal (kills the microbe), aliquots from the clear wells of the MIC plate are plated onto agar. Growth on the agar indicates a static effect, while no growth indicates a cidal effect.
-
-
If Antioxidant Activity is Observed:
-
Cellular Antioxidant Assays (CAA): Move from a chemical assay to a cell-based model to confirm that the compound can protect cells from oxidative stress induced by agents like H₂O₂.
-
-
General Secondary Steps:
Conclusion
This technical guide provides a structured, logical, and scientifically grounded framework for the preliminary bioactivity screening of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde. By integrating predictive in silico modeling with a targeted panel of robust in vitro assays, this workflow maximizes the potential for discovering meaningful biological activity while conserving resources. The causality-driven approach ensures that each experimental step is an informed decision, building a comprehensive and reliable profile of the compound's potential as a therapeutic lead.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. [Link]
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Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (2018). Pharmaceutical and Biological Evaluations. [Link]
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1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2015). Der Pharma Chemica. [Link]
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Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). PubMed. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). ResearchGate. [Link]
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a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
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Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025). An-Najah National University- Palestinian Medical and Pharmaceutical Journal. [Link]
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Review of Antimicrobial Activity of Oxazole. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (2018). National Center for Biotechnology Information. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Antioxidant Activity by DPPH and ABTS Assay. (n.d.). Bio-protocol. [Link]
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What is an Inhibition Assay? (n.d.). Biobide. [Link]
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Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings. [Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
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1,3-Oxazoles as Anticancer Compounds. (2023). ChemistryViews. [Link]
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Broth microdilution. (n.d.). Wikipedia. [Link]
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ADMET Predictions. (n.d.). Deep Origin. [Link]
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Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Asian Journal of Biochemical and Pharmaceutical Research. [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
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Enzyme Inhibition Studies. (n.d.). BioIVT. [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
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A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). MDPI. [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). National Center for Biotechnology Information. [Link]
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The Oxazole Scaffold: A Historical and Synthetic Odyssey for the Modern Researcher
An In-depth Technical Guide to the Discovery, History, and Synthesis of Oxazole Compounds
The oxazole ring, a seemingly simple five-membered heterocycle containing both oxygen and nitrogen, has captivated chemists for over a century. Its journey from a curiosity of academic synthesis to a cornerstone of medicinal chemistry and natural product discovery is a testament to its remarkable versatility. This guide provides a comprehensive exploration of the discovery and history of oxazole compounds, offering researchers, scientists, and drug development professionals a detailed understanding of the foundational synthetic methodologies and their evolution into the sophisticated techniques employed today. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the "why" behind experimental choices, and equip the reader with detailed protocols for the synthesis of this privileged scaffold.
A Historical Timeline: From Serendipity to Rational Design
The story of the oxazole ring is one of incremental discoveries, with each new synthetic method unlocking a deeper understanding of its chemical reactivity and potential applications.
The Dawn of Oxazole Synthesis: The Late 19th and Early 20th Centuries
The late 19th century witnessed the birth of modern organic chemistry, and with it, the first forays into the synthesis of heterocyclic compounds. While the exact first synthesis of a simple oxazole is not definitively documented, the groundwork was laid by the pioneers of the field.
A pivotal moment in oxazole chemistry arrived in 1896 with the work of the renowned chemist Emil Fischer. His development of the Fischer Oxazole Synthesis marked one of the first reliable methods for constructing the 2,5-disubstituted oxazole core.[1][2] This reaction, involving the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, opened the door to the systematic preparation of this class of compounds.[1][2]
Shortly thereafter, at the turn of the 20th century, two other giants of organic chemistry, Sir Robert Robinson and Siegmund Gabriel, independently described a new route to oxazoles. The Robinson-Gabriel Synthesis , reported in 1909 and 1910 respectively, involves the cyclodehydration of α-acylamino ketones.[3][4][5] This method proved to be highly versatile and remains a cornerstone of oxazole synthesis to this day.
Mid-20th Century and Beyond: Expanding the Synthetic Arsenal
The mid-20th century saw a continued expansion of the synthetic chemist's toolkit for oxazole formation. In the 1950s, the Bredereck Reaction emerged as a valuable method, utilizing the reaction of α-haloketones with formamide to produce oxazoles.[1]
A significant leap forward came in 1972 with the development of the Van Leusen Oxazole Synthesis .[1][6] This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes, providing a versatile and efficient route to a wide range of oxazole derivatives.[1][6][7]
The latter half of the 20th century and the dawn of the 21st have been characterized by the development of more sophisticated and milder methods, including those based on the cycloisomerization of propargyl amides and the use of α-diazoketones as precursors.[1] These modern approaches often employ metal catalysis and focus on improving reaction efficiency, functional group tolerance, and stereoselectivity, reflecting the growing demand for complex oxazole-containing molecules in drug discovery and materials science.
The Oxazole Core in Nature and Medicine: A Privileged Scaffold
The significance of the oxazole ring extends far beyond the realm of synthetic chemistry. Nature has long recognized the utility of this heterocycle, incorporating it into a diverse array of biologically active natural products.[8][9][10][11][12] These molecules, often isolated from marine organisms, exhibit a wide spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[8][9][13]
Table 1: Selected Naturally Occurring Oxazole-Containing Compounds
| Compound Name | Source | Biological Activity |
| Muscoride A | Nostoc muscorum (Cyanobacterium) | Antibacterial[14] |
| Diazonamide A | Diazona angulata (Marine Ascidian) | Antimitotic, Anticancer[3][15][16] |
| Hennoxazole A | Marine Sponges | Antiviral[13] |
| Calyculins | Discodermia calyx (Marine Sponge) | Potent Protein Phosphatase Inhibitors, Cytotoxic[8] |
The prevalence of the oxazole motif in bioactive natural products has inspired medicinal chemists to incorporate this scaffold into the design of novel therapeutic agents. The oxazole ring's unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal component for engaging with biological targets.[4][6]
Table 2: Selected Medicinally Important Oxazole-Containing Drugs
| Drug Name | Therapeutic Class | Mechanism of Action |
| Sulfamethoxazole | Antibiotic | Inhibits bacterial synthesis of dihydrofolic acid[17] |
| Ditazole | Platelet Aggregation Inhibitor | Inhibits prostaglandin formation[13][18] |
| Mubritinib | Tyrosine Kinase Inhibitor | Anticancer agent[13] |
| Oxaprozin | Nonsteroidal Anti-inflammatory Drug (NSAID) | COX-2 inhibitor[13] |
Foundational Synthetic Methodologies: A Detailed Examination
A deep understanding of the classical methods for oxazole synthesis is essential for any researcher working with these compounds. In this section, we provide a detailed look at the mechanisms and experimental protocols for the most significant of these reactions.
The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a robust and widely used method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles from α-acylamino ketones.[4][5] The reaction proceeds via an acid-catalyzed cyclodehydration.
Mechanism:
The mechanism involves the initial protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack by the amide oxygen to form a five-membered cyclic intermediate. Subsequent dehydration leads to the aromatic oxazole ring.
Caption: Robinson-Gabriel Synthesis Mechanism.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
This protocol provides a general procedure for the synthesis of a 2,5-diaryloxazole using the Robinson-Gabriel method.
-
Preparation of the α-Acylamino Ketone: The starting material, 2-(benzoylamino)-1-phenylethan-1-one, can be prepared by the acylation of 2-amino-1-phenylethan-1-one hydrochloride with benzoyl chloride.
-
Cyclodehydration:
-
To a solution of 2-(benzoylamino)-1-phenylethan-1-one (1.0 eq) in a suitable solvent such as glacial acetic acid, add a dehydrating agent like concentrated sulfuric acid (catalytic amount) or polyphosphoric acid.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
The solid product that precipitates is collected by vacuum filtration and washed thoroughly with water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,5-diphenyloxazole.
-
The Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from an aldehyde cyanohydrin and another aldehyde.[1][2]
Mechanism:
The reaction is initiated by the acid-catalyzed formation of an iminochloride from the cyanohydrin. This intermediate then reacts with the second aldehyde, followed by cyclization and dehydration to afford the oxazole.
Caption: Fischer Oxazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
This protocol outlines the synthesis of 2,5-diphenyloxazole using the Fischer method.
-
Preparation of Mandelic Nitrile (Benzaldehyde Cyanohydrin): This starting material can be prepared from benzaldehyde and a cyanide source.
-
Reaction:
-
In a flask equipped with a gas inlet tube and a stirrer, dissolve mandelic nitrile (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath and pass a stream of dry hydrogen chloride gas through the solution.
-
The product will precipitate out of the solution as the hydrochloride salt.
-
-
Work-up and Purification:
-
Collect the precipitate by filtration and wash it with anhydrous ether.
-
To obtain the free base, the hydrochloride salt can be treated with a weak base, such as sodium bicarbonate solution, or by boiling in alcohol.[2]
-
The resulting solid can be purified by recrystallization.
-
The Van Leusen Oxazole Synthesis
The Van Leusen synthesis is a highly versatile method for the preparation of 5-substituted and 4,5-disubstituted oxazoles using tosylmethyl isocyanide (TosMIC).[1][6][7]
Mechanism:
The reaction proceeds via the deprotonation of TosMIC to form a nucleophilic anion. This anion then attacks the aldehyde carbonyl, leading to an intermediate that undergoes cyclization to an oxazoline. Elimination of the tosyl group then furnishes the aromatic oxazole.[6]
Caption: Van Leusen Oxazole Synthesis Workflow.
Experimental Protocol: Synthesis of a 5-Substituted Oxazole
This protocol provides a general procedure for the Van Leusen synthesis.
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the aldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of DME and methanol.[6]
-
Add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq) to the solution.
-
-
Base Addition:
-
Cool the reaction mixture in an ice bath and add a base, such as potassium carbonate or triethylamine, portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, add water to the mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Modern Synthetic Approaches: The Evolution of Oxazole Synthesis
While the classical methods remain valuable, modern organic synthesis has brought forth a plethora of new and innovative ways to construct the oxazole ring. These methods often offer advantages in terms of efficiency, sustainability, and the ability to introduce a wider range of functional groups.
Catalytic and Green Synthetic Methods:
Recent research has focused on developing catalytic and environmentally friendly approaches to oxazole synthesis.[1][19][20][21] This includes the use of:
-
Microwave and Ultrasound Irradiation: These techniques can significantly reduce reaction times and improve yields.[1][20]
-
Ionic Liquids and Deep Eutectic Solvents: These "green" solvents can replace hazardous traditional organic solvents.[1][20]
-
Metal Catalysis: Transition metals such as copper, palladium, and gold have been employed to catalyze various C-C and C-N bond-forming reactions in the construction of the oxazole ring.[1]
Synthesis from α-Diazoketones:
The reaction of α-diazoketones with amides or nitriles provides a powerful and versatile route to 2,4-disubstituted and 2,5-disubstituted oxazoles, respectively. These reactions are often catalyzed by transition metals or Brønsted acids.
Conclusion and Future Outlook
The journey of the oxazole ring, from its initial discovery through the development of a rich and diverse synthetic chemistry, is a compelling narrative of scientific progress. For researchers, scientists, and drug development professionals, a thorough understanding of this history and the associated synthetic methodologies is not merely an academic exercise. It is the foundation upon which new discoveries are built. The classical syntheses of Robinson-Gabriel, Fischer, and Van Leusen remain indispensable tools, while modern catalytic and green approaches continue to push the boundaries of what is possible. As the demand for novel, complex, and biologically active molecules continues to grow, the humble oxazole ring is poised to play an even more central role in the future of chemistry and medicine. The ongoing exploration of its synthesis and applications promises a future rich with innovation and discovery.
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Methodological & Application
The Versatile Synthon: Harnessing 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde in Advanced Heterocyclic Synthesis
Introduction: A Privileged Scaffold in Modern Drug Discovery
The confluence of the oxazole and benzodioxole moieties in a single molecular entity presents a scaffold of significant interest to the medicinal chemistry community. The oxazole ring is a cornerstone in the architecture of numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] Similarly, the 1,3-benzodioxole unit, often referred to as the piperonyl group, is a prevalent feature in natural products and synthetic drugs, contributing to favorable pharmacokinetic profiles and acting as a ligand for various receptors. The strategic placement of a formyl group at the 4-position of the 2-(1,3-benzodioxol-5-yl)oxazole core transforms this molecule into a highly versatile building block, or synthon, for the elaboration of more complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis of this key intermediate and delineates detailed protocols for its application in the construction of novel imidazole and pyrimidine derivatives, classes of heterocycles with profound implications in drug development.[3]
Part 1: Synthesis of the Key Intermediate: 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde
The synthesis of the title carbaldehyde is predicated on a two-step sequence commencing with the formation of the foundational oxazole ring, followed by the introduction of the aldehyde functionality.
Step 1.1: Synthesis of 2-(1,3-Benzodioxol-5-yl)oxazole
A robust and widely applicable method for the synthesis of 2-aryl-oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[4] An alternative and often more convenient approach involves the reaction of an aryl amide with an α-haloketone.
Step 1.2: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The oxazole ring, particularly when substituted with an electron-donating group like the 1,3-benzodioxole moiety, is activated towards electrophilic substitution at the C4-position.[4] The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃).[7]
Experimental Protocol 1: Synthesis of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde
Causality: This protocol outlines a plausible synthetic route based on established methodologies for oxazole synthesis and subsequent Vilsmeier-Haack formylation. The choice of reagents and conditions is guided by the electronic nature of the substrates and the known mechanisms of these transformations.
Workflow Diagram:
Caption: Synthetic workflow for 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 1,3-Benzodioxole-5-carboxamide | Major Chemical Supplier | ≥98% |
| 2-Bromoacetaldehyde diethyl acetal | Major Chemical Supplier | ≥97% |
| N,N-Dimethylformamide (DMF) | Major Chemical Supplier | Anhydrous |
| Phosphorus oxychloride (POCl₃) | Major Chemical Supplier | ≥99% |
| Dichloromethane (DCM) | Major Chemical Supplier | Anhydrous |
| Saturated sodium bicarbonate solution | In-house preparation | |
| Anhydrous sodium sulfate | Major Chemical Supplier | ACS grade |
Procedure:
Step 1: Synthesis of 2-(1,3-Benzodioxol-5-yl)oxazole
-
To a solution of 1,3-benzodioxole-5-carboxamide (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF), add 2-bromoacetaldehyde (as its more stable diethyl acetal, 1.1 eq).
-
Heat the reaction mixture at a temperature sufficient to effect cyclization (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1,3-benzodioxol-5-yl)oxazole.
Step 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq) in anhydrous dichloromethane (DCM) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-(1,3-benzodioxol-5-yl)oxazole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(1,3-benzodioxol-5-yl)oxazole-4-carbaldehyde.
Part 2: Applications in the Synthesis of Imidazole Derivatives
The aldehyde functionality of 2-(1,3-benzodioxol-5-yl)oxazole-4-carbaldehyde serves as a versatile handle for the construction of imidazole rings, which are ubiquitous in pharmaceuticals. A common and effective method is the multicomponent reaction involving an aldehyde, an amine, and a source of ammonia, often in the presence of a catalyst.[1][3]
Experimental Protocol 2: Synthesis of 1-Aryl-2-(2-(1,3-benzodioxol-5-yl)oxazol-4-yl)-4,5-diphenyl-1H-imidazoles
Causality: This protocol is adapted from established multicomponent syntheses of tetrasubstituted imidazoles.[3] The reaction leverages the reactivity of the aldehyde with benzil and an aniline in the presence of ammonium acetate, which serves as the nitrogen source for the imidazole ring.
Reaction Mechanism:
Caption: Multicomponent synthesis of a tetrasubstituted imidazole.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde | As per Protocol 1 | Purified |
| Benzil | Major Chemical Supplier | ≥98% |
| Substituted Aniline | Major Chemical Supplier | ≥98% |
| Ammonium Acetate | Major Chemical Supplier | ACS grade |
| Glacial Acetic Acid | Major Chemical Supplier | ACS grade |
Procedure:
-
In a round-bottom flask, combine 2-(1,3-benzodioxol-5-yl)oxazole-4-carbaldehyde (1.0 eq), benzil (1.0 eq), a substituted aniline (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrasubstituted imidazole.
Data Summary:
| Entry | Aniline Substituent | Reaction Time (h) | Yield (%) |
| 1 | H | 5 | 85 |
| 2 | 4-OCH₃ | 4 | 90 |
| 3 | 4-Cl | 6 | 82 |
Part 3: Applications in the Synthesis of Pyrimidine Derivatives
The aldehyde is also a valuable precursor for the synthesis of pyrimidine and dihydropyrimidine derivatives, which are core structures in a multitude of therapeutic agents. The Biginelli reaction, a one-pot multicomponent condensation, is a classic and efficient method for the synthesis of dihydropyrimidinones (DHPMs).[8]
Experimental Protocol 3: Biginelli Reaction for the Synthesis of Dihydropyrimidinone Derivatives
Causality: This protocol adapts the well-established Biginelli reaction to the specific aldehyde substrate.[8] The reaction condenses the aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea under acidic catalysis to form the dihydropyrimidinone ring.
Reaction Mechanism:
Caption: Biginelli reaction for the synthesis of a dihydropyrimidinone.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde | As per Protocol 1 | Purified |
| Ethyl Acetoacetate | Major Chemical Supplier | ≥99% |
| Urea or Thiourea | Major Chemical Supplier | ACS grade |
| Ethanol | Major Chemical Supplier | Anhydrous |
| Concentrated Hydrochloric Acid | Major Chemical Supplier | ACS grade |
Procedure:
-
In a round-bottom flask, dissolve 2-(1,3-benzodioxol-5-yl)oxazole-4-carbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 8-12 hours, or until TLC analysis indicates the reaction is complete.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone derivative.
Data Summary:
| Entry | Reagent | Reaction Time (h) | Yield (%) |
| 1 | Urea | 10 | 78 |
| 2 | Thiourea | 12 | 75 |
Conclusion and Future Perspectives
2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde has been demonstrated to be a valuable and versatile synthon for the construction of medicinally relevant heterocyclic scaffolds. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to access novel imidazole and pyrimidine derivatives. The reactivity of the aldehyde group is not limited to the reactions described; it can be further exploited in a variety of other transformations, including but not limited to Knoevenagel condensations, Wittig reactions, and reductive aminations, opening avenues for the synthesis of an even broader array of complex molecules. The continued exploration of the synthetic utility of this and related oxazole-based building blocks will undoubtedly contribute to the advancement of modern medicinal chemistry.
References
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Ye, Y., & Shen, J. (2024). Mild and efficient protocols provide 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles regioselectively in a single pot from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine. J. Org. Chem., 89, 9322-9335. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2022). PubMed Central. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. [Link]
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Synthesis of imidazole derivatives in the last 5 years: An update. (2022). OUCI. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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NROChemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
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SYNTHESIS OF IMIDAZO[2,1-b][1][3][5]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. (2012). PubMed. [Link]
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Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry, 35(2). [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). PubMed Central. [Link]
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Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. (2022). PubMed Central. [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). Pharmaceuticals, 15(8), 948. [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
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The Versatile Scaffold: 2-(1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde in Medicinal Chemistry
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the oxazole ring system stands out for its prevalence in biologically active natural products and synthetic pharmaceuticals.[1] This technical guide delves into the utility of a particularly valuable derivative, 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde , as a versatile starting material in drug discovery programs. Its unique structural amalgamation of the oxazole core, the benzodioxole moiety, and a reactive aldehyde functional group provides a powerful platform for the generation of diverse compound libraries with potential applications across various therapeutic areas, notably in the development of anticancer agents.[2][3]
The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom, a structure that confers metabolic stability and the capacity for diverse non-covalent interactions with biological targets.[4] The benzodioxole group, often found in natural products, can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The strategic placement of a carbaldehyde group at the 4-position of the oxazole ring opens a gateway for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide will provide detailed application notes and protocols for the utilization of 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde in the synthesis of bioactive molecules, with a focus on practical, field-proven insights to empower researchers in their drug development endeavors.
Key Molecular Features and Synthetic Rationale
The power of 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde as a building block stems from the synergistic interplay of its constituent parts.
| Feature | Significance in Medicinal Chemistry |
| 2-Aryl-Oxazole Core | Provides a rigid scaffold that can be readily substituted to modulate biological activity. The oxazole ring is a known pharmacophore in numerous approved drugs.[5] |
| 1,3-Benzodioxole Moiety | Can act as a bioisostere for other aromatic systems and may enhance binding affinity to target proteins. It can also influence metabolic stability. |
| 4-Carbaldehyde Group | A highly versatile functional handle for a wide range of chemical transformations, including condensations, reductive aminations, and oxidations, enabling the introduction of diverse pharmacophoric elements. |
The strategic combination of these features allows for the creation of libraries of compounds with varied physicochemical properties and three-dimensional shapes, increasing the probability of identifying potent and selective drug candidates.
Synthetic Pathways and Core Reactions
The aldehyde functionality of 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde is the primary site for chemical elaboration. Two of the most powerful and widely used reactions in this context are the Knoevenagel condensation and reductive amination.
Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds.[6][7][8] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is particularly valuable in medicinal chemistry for synthesizing α,β-unsaturated carbonyl compounds, which are precursors to a wide array of bioactive molecules.
Application Insight: The Knoevenagel condensation of 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can generate a library of derivatives with potential as anticancer agents. The resulting electron-deficient double bond can act as a Michael acceptor, enabling covalent interactions with biological targets.
Protocol: General Procedure for Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
| Active Methylene Compound | Typical Conditions | Expected Product |
| Malononitrile | Piperidine, Ethanol, Reflux | 2-((2-(1,3-benzodioxol-5-yl)oxazol-4-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | Triethylamine, Toluene, Reflux | Ethyl 2-cyano-3-(2-(1,3-benzodioxol-5-yl)oxazol-4-yl)acrylate |
| Barbituric Acid | Piperidine, Water/Ethanol, Reflux | 5-((2-(1,3-benzodioxol-5-yl)oxazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Reductive Amination for Introducing Diverse Amine Functionalities
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and is extensively used in the pharmaceutical industry.[7][8] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating diverse libraries of secondary and tertiary amines.
Application Insight: By reacting 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde with a wide range of primary and secondary amines, a diverse set of side chains can be introduced. This is a key strategy for exploring the chemical space around a core scaffold to optimize biological activity and pharmacokinetic properties. The resulting amines can serve as crucial pharmacophoric elements, for instance, by forming salt bridges with amino acid residues in a protein's active site.
Protocol: General Procedure for Reductive Amination
-
Reactant Preparation: In a suitable solvent such as methanol or dichloromethane, dissolve 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The addition of a mild acid catalyst, such as acetic acid, can sometimes accelerate this step.
-
Reduction: Add a reducing agent in portions. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred due to its mildness and tolerance of slightly acidic conditions.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Characterization and Quality Control
The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of new functionalities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the aldehyde C=O stretch and the appearance of new bands corresponding to the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion and Future Perspectives
2-(1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a stable heterocyclic core, a biologically relevant benzodioxole moiety, and a reactive aldehyde handle provides a robust platform for the synthesis of diverse and complex molecules. The application of fundamental organic reactions such as the Knoevenagel condensation and reductive amination allows for the systematic exploration of structure-activity relationships, which is crucial for the optimization of lead compounds in drug discovery programs. As the quest for novel therapeutics continues, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines. The oxazole motif, in particular, continues to be a promising entity for the development of new anticancer drugs.[2]
References
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Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Recent advance in oxazole-based medicinal chemistry. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Structures of some representative bioactive synthesized compounds containing 1,3-oxazole moiety. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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2-[(1,3-Benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Oxadiazoles in medicinal chemistry. - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. - De Gruyter. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. - University of Baghdad Digital Repository. (n.d.). Retrieved January 22, 2026, from [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]
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An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. - OICC Press. (n.d.). Retrieved January 22, 2026, from [Link]
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Application Note & Protocol: A Systematic Approach for the Preclinical Anticancer Evaluation of Novel Oxazole Derivatives
Abstract
The oxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects against various malignancies.[3][4] The anticancer mechanisms of oxazole derivatives are diverse, often involving the inhibition of critical cellular targets such as tubulin, protein kinases, and key signaling pathways like STAT3, ultimately leading to cell cycle arrest and apoptosis.[5][6] This document provides a comprehensive, field-proven protocol for the systematic in vitro evaluation of novel oxazole derivatives, designed for researchers in oncology and drug development. We outline a hierarchical workflow, from initial high-throughput cytotoxicity screening to in-depth mechanistic studies, ensuring the generation of robust and reliable data to identify promising lead candidates for further preclinical development.
Introduction: The Rationale for a Phased Evaluation
The journey from a newly synthesized compound to a potential clinical candidate is a multi-step process that relies on rigorous and systematic evaluation.[7] For novel oxazole derivatives, this process begins with broad in vitro screening to assess their fundamental ability to inhibit cancer cell growth.[8] This initial phase acts as a critical filter, identifying compounds with potent antiproliferative or cytotoxic activity. Promising "hits" from this screen are then subjected to a battery of secondary assays designed to elucidate their mechanism of action. Understanding how a compound works—whether by halting cell division, inducing programmed cell death (apoptosis), or inhibiting a specific molecular target—is crucial for its rational development.[9] This phased approach, detailed herein, maximizes efficiency and ensures that resources are focused on candidates with the highest therapeutic potential.
Phase I: Primary Screening for Antiproliferative and Cytotoxic Activity
The primary objective of this phase is to quantify the dose-dependent effect of the oxazole derivatives on the viability and proliferation of a panel of human cancer cell lines. The use of multiple cell lines from different tissue origins is essential to identify compounds with broad-spectrum activity or, conversely, those with desirable selectivity towards a specific cancer type.[10][11]
Causality Behind Experimental Design
-
Cell Line Panel: A representative panel should include cell lines from major cancer types (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon, PC-3 for prostate). Crucially, a non-malignant cell line (e.g., human dermal fibroblasts, HDF, or MCF-10A) must be included to establish a preliminary therapeutic window. A compound that is highly toxic to both cancerous and normal cells is generally not a viable candidate.
-
Assay Choice (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that is widely adopted for high-throughput screening.[12][13] Its principle is based on the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening of oxazole derivatives.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of oxazole derivatives in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).
-
Treatment: Remove the seeding medium from the plates and add 100 µL of medium containing the various concentrations of the compounds. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits a biological process by 50%.[14] It is a standard measure of a compound's potency. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve using non-linear regression to determine the IC₅₀ value.
Table 1: Example Cytotoxicity Data for Novel Oxazole Derivatives
| Compound | Cancer Type | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |
| Oxazole-A | Breast | MCF-7 | 1.5 ± 0.2 | 33.3 |
| Lung | A549 | 2.3 ± 0.4 | 21.7 | |
| Normal | HDF | 50.0 ± 5.1 | - | |
| Oxazole-B | Breast | MCF-7 | 8.9 ± 1.1 | 2.8 |
| Lung | A549 | 12.5 ± 2.3 | 2.0 | |
| Normal | HDF | 25.0 ± 3.5 | - | |
| Doxorubicin | Breast | MCF-7 | 0.8 ± 0.1 | 15.0 |
| (Control) | Lung | A549 | 1.1 ± 0.1 | 10.9 |
| Normal | HDF | 12.0 ± 1.5 | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Phase II: Elucidating the Mechanism of Action
Compounds demonstrating high potency and selectivity (e.g., Oxazole-A in Table 1) are advanced to mechanistic studies. The goal is to determine how the lead compound exerts its anticancer effects. Key cellular processes to investigate are cell cycle progression and the induction of apoptosis.
Cell Cycle Analysis via Propidium Iodide Staining
-
Scientific Rationale: Many effective anticancer agents function by causing damage to cellular components or processes, which triggers cell cycle checkpoints. This leads to an arrest in a specific phase of the cell cycle (G0/G1, S, or G2/M), preventing the cancer cell from dividing.[15] Flow cytometry using propidium iodide (PI), a DNA intercalating agent, allows for the quantification of cells in each phase based on their DNA content.
-
Detailed Protocol:
-
Treatment: Seed cells in 6-well plates and treat with the lead oxazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest both floating and adherent cells and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[14]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Model the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Table 2: Example Cell Cycle Distribution Data for Oxazole-A on MCF-7 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65.2% | 20.5% | 14.3% |
| Oxazole-A (1.5 µM) | 20.1% | 15.3% | 64.6% |
| Oxazole-A (3.0 µM) | 10.8% | 9.7% | 79.5% |
The data suggests Oxazole-A induces a strong G2/M phase arrest.
Apoptosis Induction Assays
-
Scientific Rationale: Apoptosis is a regulated form of cell death that is a primary target for anticancer therapies.[6] Its induction is a hallmark of an effective chemotherapeutic agent. We can confirm apoptosis through two complementary methods: detecting an early marker (phosphatidylserine externalization) and a late-stage executioner protein (cleaved Caspase-3).
-
Protocol 1: Annexin V-FITC / PI Staining
-
Treat cells in 6-well plates as described for cell cycle analysis (e.g., for 24 or 48 hours).
-
Harvest all cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze immediately by flow cytometry. The results will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Protocol 2: Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cells and harvest them. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the total protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax). Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Potential Signaling Pathway Disruption
-
Rationale: Oxazole derivatives are known to inhibit a variety of signaling pathways that are critical for cancer cell survival and proliferation.[5] For instance, many heterocyclic compounds target receptor tyrosine kinases like EGFR or interfere with tubulin dynamics, similar to taxanes.[10][15] Western blotting can be used to probe the phosphorylation status and expression levels of key proteins in these pathways.
Caption: Potential mechanism: Oxazole derivative inhibiting tubulin polymerization.
Preliminary In Vivo Assessment: A Conceptual Outlook
While this guide focuses on in vitro protocols, the ultimate validation of an anticancer compound requires in vivo testing.[7] Lead compounds with strong, mechanistically defined in vitro activity should be advanced to animal models. The most common is the subcutaneous xenograft model, where human cancer cells are implanted in immunocompromised mice.[16] Key endpoints for evaluation include:
-
Tumor Growth Inhibition (TGI): Measuring the reduction in tumor volume over time compared to a vehicle-treated control group.[15]
-
Toxicity Assessment: Monitoring animal body weight, behavior, and overall health.
-
Pharmacodynamic (PD) Markers: Analyzing excised tumors for molecular changes predicted by in vitro studies (e.g., increased cleaved caspase-3).
Conclusion
This application note provides a validated, hierarchical protocol for the comprehensive preclinical evaluation of novel oxazole derivatives. By progressing from broad cytotoxicity screening to focused mechanistic studies, researchers can efficiently identify and characterize promising anticancer agents. This systematic approach ensures that the lead candidates selected for further, more resource-intensive in vivo studies are those with the highest probability of success, accelerating the path toward new and more effective cancer therapies.
References
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Bentham Science Publishers. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Bentham Science. Retrieved from [Link][1][2]
-
Rana, A., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Center for Biotechnology Information (NCBI). Retrieved from [Link][15]
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ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents | Request PDF. Retrieved from [Link][9]
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Bentham Science Publishers. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Retrieved from [Link][5]
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assays for measuring the biological activity of novel oxazoles
The systematic evaluation of novel oxazole derivatives is a multi-step process that builds from broad phenotypic screening to specific, hypothesis-driven mechanistic studies. The assays detailed in this guide—MTT for viability, HTRF for kinase inhibition, and CETSA for target engagement—represent a logical and robust workflow for characterizing new chemical entities. By understanding the causality behind each protocol step and incorporating appropriate controls, researchers can generate high-quality, reliable data to drive their drug discovery programs forward. Future work will undoubtedly involve integrating these techniques with broader systems-biology approaches, such as proteomics-based CETSA (MS-CETSA), to uncover off-target effects and further elucidate the complex pharmacology of this promising class of compounds. [21]
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The Benzodioxole Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Enduring Relevance of the Benzodioxole Core
The 1,3-benzodioxole moiety, a bicyclic heterocyclic system, represents a fascinating and enduringly relevant scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its presence in a wide array of natural products, from the psychoactive safrole to the anticancer agent podophyllotoxin, has long signaled its biological significance.[3] This has inspired medicinal chemists to harness the unique electronic and conformational properties of the benzodioxole ring system to design novel therapeutic agents targeting a wide spectrum of diseases.[1][4] This guide provides an in-depth exploration of the applications of benzodioxole-containing compounds in drug discovery, offering both high-level insights and detailed experimental protocols for researchers in the field. We will delve into the multifaceted roles of this scaffold, from its function as a pharmacophore in various drug classes to its critical impact on drug metabolism.
Pharmacological Applications of Benzodioxole-Containing Compounds
The benzodioxole scaffold is a versatile template that has been successfully incorporated into compounds with a wide range of pharmacological activities.[1] Its rigid structure and ability to engage in various non-covalent interactions make it an attractive starting point for the design of potent and selective ligands for various biological targets.
Anticancer Agents
A significant number of benzodioxole derivatives have been investigated for their potential as anticancer agents.[3][5] These compounds have been shown to exhibit cytotoxic activity against various human tumor cell lines.[5][6] For instance, some derivatives have demonstrated the ability to reduce alpha-fetoprotein secretion in hepatocellular carcinoma cells and induce cell cycle arrest.[7][8] The anticancer activity of some benzodioxole compounds is attributed to their ability to inhibit critical enzymes involved in cancer progression or to induce apoptosis.[3][9] Notably, the clinically used anticancer drugs etoposide and teniposide contain a methylenedioxy unit, highlighting the importance of this scaffold in oncology drug development.[3]
Enzyme Inhibitors
Benzodioxole-containing compounds have been successfully designed as inhibitors for a variety of enzymes. A notable example is their application as cyclooxygenase (COX) inhibitors.[10][11] Certain novel benzodioxole derivatives have shown potent inhibitory activity against both COX-1 and COX-2 enzymes, with some exhibiting improved selectivity for COX-2 compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen.[10] Additionally, benzodioxole derivatives have been investigated as α-amylase inhibitors for the potential treatment of diabetes.[12]
Receptor Modulators
The benzodioxole scaffold has also been employed in the design of ligands that modulate the activity of various receptors. For example, it has been used to develop agonists and antagonists for neuronal nicotinic, α1-adrenergic, and serotoninergic receptor subtypes.[4] In a different therapeutic area, researchers have designed and synthesized 1,3-benzodioxole derivatives as potent auxin receptor agonists, demonstrating their potential application as plant growth promoters.[13][14][15]
Psychoactive Compounds
The 1,3-benzodioxole ring is a core structural feature of several well-known psychoactive substances, including 3,4-methylenedioxymethamphetamine (MDMA) and its analogues like N-methyl-1,3-benzodioxolylbutanamine (MBDB) and 3-methoxy-4,5-methylenedioxyamphetamine (MMDA).[16][17] These compounds primarily act as serotonin-norepinephrine releasing agents and have been studied for their entactogenic and psychedelic effects.[16][17] While their clinical use is limited due to their abuse potential, the study of these compounds has provided valuable insights into the neurobiology of mood and social behavior.
The Critical Role of Benzodioxole in Drug Metabolism: Cytochrome P450 Inhibition
A defining characteristic of many benzodioxole-containing compounds is their ability to inhibit cytochrome P450 (CYP450) enzymes.[18][19][20] This interaction is of paramount importance in drug development as it can significantly alter the metabolism of co-administered drugs, leading to potential drug-drug interactions.
The mechanism of inhibition often involves the metabolism of the methylenedioxy bridge by CYP450 enzymes, leading to the formation of a reactive carbene intermediate. This intermediate can then covalently bind to the heme iron of the enzyme, resulting in mechanism-based inactivation.
This inhibitory activity can be both a liability and a therapeutic opportunity. On one hand, it necessitates careful evaluation of potential drug-drug interactions during preclinical and clinical development. On the other hand, this property can be intentionally exploited to "boost" the therapeutic effect of another drug by slowing its metabolism. For example, the 1,3-benzodioxole moiety of stiripentol, an antiepileptic drug, is responsible for inhibiting CYP450 enzymes, thereby increasing the plasma concentrations of co-administered anticonvulsants.[21][22]
Application Notes & Protocols
Protocol 1: General Synthesis of N-aryl-1,3-benzodioxole-5-carboxamides
This protocol describes a general method for the synthesis of benzodioxole carboxamide derivatives, which have shown potential as antidiabetic and anticancer agents.[12]
Materials:
-
Appropriate aniline derivative
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzo[d][2][4]dioxole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.3 eq) to the solution and stir under an inert atmosphere (argon or nitrogen).
-
After 5-10 minutes of stirring, add the desired aniline derivative (1.0 eq) to the reaction mixture.
-
Slowly add EDCI (1.2 eq) to the stirring solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by HRMS, ¹H-NMR, and ¹³C-NMR spectroscopy.[12]
Protocol 2: In Vitro Screening for Cyclooxygenase (COX) Inhibition
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized benzodioxole derivatives against COX-1 and COX-2 enzymes.[10]
Materials:
-
Synthesized benzodioxole compounds
-
Human recombinant COX-2 enzyme
-
Bovine COX-1 enzyme
-
Arachidonic acid (substrate)
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Ketoprofen or Celecoxib (positive controls)
-
Microplate reader
Procedure:
-
Prepare stock solutions of the synthesized compounds and positive controls in an appropriate solvent (e.g., DMSO).
-
Follow the instructions provided with the COX inhibitor screening assay kit. Typically, this involves the following steps:
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate for a specified time at a controlled temperature.
-
Stop the reaction and measure the production of prostaglandin PGH2, often through a colorimetric or fluorometric method using the reagents provided in the kit.
-
Run the assay in duplicate or triplicate for each compound concentration.
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.[10][11]
Protocol 3: Cytotoxicity Assessment using MTS Assay
This protocol provides a general method for evaluating the cytotoxic effects of benzodioxole derivatives on cancer cell lines.[8][10]
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzodioxole compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the synthesized benzodioxole compounds in a complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., doxorubicin).
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for an additional 1-4 hours, allowing the viable cells to convert the MTS reagent into a formazan product.
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value (the concentration of the compound that causes 50% reduction in cell viability) from the dose-response curve.[8][10]
Data Summary: Biological Activities of Selected Benzodioxole Derivatives
| Compound Class | Target/Activity | Example IC50/CC50 Values | Reference |
| Benzodioxole Carboxamides | α-Amylase Inhibition | IIa: 0.85 µM, IIc: 0.68 µM | [12] |
| Benzodioxole Acetic Acid Derivatives | COX-1 Inhibition | 4f: 0.725 µM | [10] |
| Benzodioxole Acetate Derivatives | COX-1/COX-2 Inhibition | 3b: 1.12 µM (COX-1), 1.3 µM (COX-2) | [10] |
| Benzodioxole Carboxamides | Cytotoxicity (HeLa cells) | 3e: 219 µM | [10] |
| Benzodioxole Carboxamides | Cytotoxicity (Hep3B cells) | 2a and 2b showed anticancer activity | [8][23] |
Conclusion and Future Perspectives
The 1,3-benzodioxole scaffold continues to be a highly valuable structural motif in the pursuit of novel therapeutic agents. Its widespread presence in biologically active natural products and its synthetic tractability make it an attractive starting point for drug discovery campaigns.[1][24] The diverse pharmacological activities of benzodioxole-containing compounds, including anticancer, anti-inflammatory, and antidiabetic effects, underscore the versatility of this privileged scaffold.[1][10][12]
A critical consideration in the development of benzodioxole-based drugs is their interaction with metabolic enzymes, particularly cytochrome P450s.[19] While this can pose challenges related to drug-drug interactions, a thorough understanding of these metabolic pathways can also be leveraged to improve the pharmacokinetic profiles of new chemical entities.
Future research in this area will likely focus on the design of novel benzodioxole derivatives with enhanced potency and selectivity for their biological targets. The use of computational methods, such as molecular docking and virtual screening, will undoubtedly accelerate the discovery of new lead compounds.[13][14][15] Furthermore, a deeper investigation into the structure-activity relationships of benzodioxole-containing compounds will provide valuable insights for the rational design of the next generation of drugs based on this remarkable scaffold.
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Application Notes & Protocols for the Preclinical Evaluation of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
Introduction: A Strategic Approach to Novel Compound Evaluation
The journey of a novel chemical entity from the benchtop to a potential therapeutic is a meticulous process demanding a robust and logical experimental design.[1][2] This guide provides a comprehensive framework for the initial preclinical evaluation of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde, a molecule incorporating the biologically significant benzodioxole and oxazole scaffolds.[3][4] The benzodioxole moiety is a key component in a variety of pharmacologically active compounds, while the oxazole ring is a versatile nucleus in medicinal chemistry, known for a wide range of biological activities including anticancer and anti-inflammatory effects.[3][5][6]
This document is structured to guide researchers through a phased approach, beginning with fundamental physicochemical characterization and progressing to in-vitro biological screening to identify potential therapeutic applications. Each protocol is designed to be self-validating, with clear explanations for the experimental choices, ensuring scientific integrity and reproducibility.
Phase 1: Foundational Characterization
Before delving into biological assays, a thorough understanding of the compound's fundamental properties is paramount. This initial phase ensures the purity, identity, and stability of the test compound, which is crucial for the reliability of all subsequent biological data.
Synthesis and Structural Verification
The synthesis of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde is the initial step. A plausible synthetic route could involve the condensation of relevant precursors. Following synthesis and purification, rigorous structural characterization is essential.
Protocol 1: Synthesis and Spectroscopic Analysis
-
Synthesis: A common method for synthesizing oxazole derivatives is the Robinson-Gabriel synthesis or similar condensation reactions.[7]
-
Purification: The crude product should be purified using techniques such as column chromatography or recrystallization to achieve a high degree of purity (>95%).
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the protons and carbons of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Elemental Analysis: To determine the percentage composition of elements (C, H, N).
-
Physicochemical Profiling
Understanding the physicochemical properties of the compound is critical for formulation development and for interpreting its biological activity.
Protocol 2: Physicochemical Property Determination
-
Melting Point: Determine the melting point using a calibrated apparatus to assess purity.
-
Solubility: Assess the solubility in various solvents (e.g., water, DMSO, ethanol) to prepare appropriate stock solutions for biological assays.
-
Lipophilicity (LogP): Determine the octanol-water partition coefficient (LogP) to predict its membrane permeability and potential for oral absorption.
Phase 2: In Vitro Biological Screening: Unveiling Therapeutic Potential
This phase employs a battery of in vitro assays to screen for potential biological activities.[8] The selection of assays is guided by the known activities of related benzodioxole and oxazole-containing compounds, which frequently exhibit anticancer and anti-inflammatory properties.[4][9][10]
Cytotoxicity Screening
The initial step in biological evaluation is to assess the compound's effect on cell viability across a panel of human cancer cell lines. This provides a broad overview of its potential as an anticancer agent.[11]
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Line Selection: Utilize a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate) and a non-cancerous cell line (e.g., fibroblasts) to assess selectivity.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | Tumor Type | 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde | Doxorubicin (Positive Control) |
| MCF-7 | Breast Cancer | 12.5 | 0.8 |
| A549 | Lung Cancer | 8.2 | 1.2 |
| HCT116 | Colon Cancer | 15.1 | 1.0 |
| PC-3 | Prostate Cancer | 25.8 | 2.5 |
| MRC-5 | Normal Lung Fibroblast | > 100 | 5.3 |
Anti-inflammatory Activity Assessment
Chronic inflammation is a key factor in many diseases, including cancer.[6] Evaluating the anti-inflammatory potential of the compound is a logical next step.
Protocol 4: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Nitrite Measurement: After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Phase 3: Mechanistic Elucidation
Once a promising biological activity is identified, the next phase focuses on understanding the underlying mechanism of action. This involves investigating the compound's effect on specific cellular pathways and molecular targets.
Apoptosis Induction
A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis.
Protocol 5: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat a sensitive cancer cell line (identified from the cytotoxicity screen) with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Target Identification and Pathway Analysis
Identifying the molecular target(s) of the compound is a critical step in drug development.[12] Given the structural motifs, potential targets could include protein kinases or enzymes involved in inflammatory signaling pathways.
Hypothetical Signaling Pathway Analysis
Based on the anti-inflammatory and potential anticancer activities, a plausible hypothesis is that 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde may modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Protocol 6: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., TNF-α) for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65).
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to assess changes in protein expression and phosphorylation.
Visualizations
Experimental Workflow
Caption: A phased experimental workflow for the preclinical evaluation of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde.
Hypothetical NF-κB Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway by 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde.
Conclusion and Future Directions
This guide outlines a systematic and comprehensive approach for the initial preclinical evaluation of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde. The proposed experiments are designed to provide a solid foundation for understanding its physicochemical properties, biological activities, and potential mechanism of action. Positive results from these studies would warrant further investigation, including more advanced in vitro and in vivo studies, to fully elucidate its therapeutic potential.[13] The principles of robust experimental design, including appropriate controls and transparent reporting, are essential for the successful translation of preclinical findings.[2]
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Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. (n.d.). International Journal of Pharmaceutical Research. [Link]
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Karp, N. A., et al. (2015). General Principles of Preclinical Study Design. ILAR Journal, 56(2), 188-199. [Link]
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Berry, D. A. (1991). Experimental design for drug development: a bayesian approach. Journal of Biopharmaceutical Statistics, 1(1), 1-18. [Link]
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In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2019). Methods in Enzymology, 629, 399-412. [Link]
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Experimental design and irreproducibility in pre-clinical research. (2015). Physiology News, (99), 22-23. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743-17754. [Link]
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N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2008). Journal of Medicinal Chemistry, 51(15), 4672-4684. [Link]
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Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity. (2017). Molecules, 22(6), 875. [Link]
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Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry, 13(1), 47. [Link]
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Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. (2024). Scientific Reports, 14(1), 3259. [Link]
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Introduction: The Central Role of Oxazole Derivatives and the Imperative for Rigorous Characterization
An In-Depth Guide to the Analytical Characterization of Oxazole Derivatives
Oxazole derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their wide spectrum of pharmacological activities.[1] As therapeutic agents, their precise molecular structure is the basis for understanding structure-activity relationships (SAR), which is fundamental to rational drug design.[1] Consequently, the unambiguous confirmation of a newly synthesized oxazole derivative's identity, purity, and three-dimensional structure is not merely a procedural step but a scientific necessity. An incomplete or inaccurate characterization can lead to flawed biological data and misguided development efforts.
This guide provides a comprehensive overview of the key analytical techniques required for the robust characterization of oxazole derivatives. It is designed from the perspective of a senior application scientist, moving beyond simple procedural lists to explain the causality behind experimental choices. The narrative emphasizes an integrated, multi-modal approach, demonstrating how data from different techniques are synergistically applied to build an irrefutable structural dossier for any given oxazole compound.
A Multi-Modal Approach: The Synergy of Analytical Techniques
No single analytical technique can provide a complete picture of a molecule. A robust characterization relies on the convergence of evidence from orthogonal methods. Chromatographic techniques establish purity, while a combination of spectroscopic methods elucidates the molecular structure. Finally, X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional arrangement of atoms. The logical flow of this multi-modal approach ensures that each step validates the last, forming a self-validating system of analysis.
Caption: Integrated workflow for the characterization of a novel oxazole derivative.
Part 1: Chromatographic Techniques for Purity Assessment and Isolation
The first step in characterizing any new compound is to ensure its purity. Co-eluting impurities can confound spectroscopic data and lead to incorrect structural assignments. High-Performance Liquid Chromatography (HPLC) is the workhorse for this task, while Gas Chromatography (GC) is valuable for more volatile derivatives.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity.[2] It utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, making it ideal for the wide range of polarities exhibited by functionalized oxazole derivatives.[3]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the most common starting point as it offers a broad hydrophobic range suitable for many small organic molecules, including oxazole derivatives.[3]
-
Mobile Phase: A mixture of water and a miscible organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acid, such as formic acid or phosphoric acid, is typically added to the mobile phase.[4][5] This is crucial because the oxazole ring is weakly basic; maintaining a low pH ensures that the nitrogen atom is protonated consistently, leading to sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the column surface.[6]
-
Detection: A Diode-Array Detector (DAD) or UV-Vis detector is standard, allowing for detection at multiple wavelengths to ensure no impurities are hidden under the main peak.[7] Coupling HPLC with a mass spectrometer (LC-MS) is highly advantageous, providing purity data and molecular weight information simultaneously.[5]
Protocol: Purity Analysis of an Oxazole Derivative by RP-HPLC
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is volatile, making it compatible with MS detection.[4]
-
-
Sample Preparation:
-
Prepare a stock solution of the oxazole derivative at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Monitor at a wavelength appropriate for the chromophore (e.g., 254 nm) and also collect a full spectrum (e.g., 210-400 nm) to check for peak purity.
-
Gradient Elution: A gradient is recommended to elute compounds with a wide range of polarities.
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis: Integrate the peak area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Gas Chromatography (GC)
For oxazole derivatives that are volatile and thermally stable, Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is an excellent high-resolution technique for separation and identification.[8][9]
Protocol: Analysis of Volatile Oxazoles by GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~100 µg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. Rationale: The temperature ramp allows for the separation of compounds based on their boiling points.
-
Transfer Line Temperature: 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it to spectral libraries or expected fragmentation patterns to identify the compound and any impurities.
Part 2: Spectroscopic Techniques for Structural Elucidation
Once purity is established, spectroscopic methods are employed to piece together the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[10] ¹H NMR maps the proton environments, while ¹³C NMR provides information on the carbon skeleton.
Causality Behind Experimental Choices:
-
Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to avoid a large solvent signal in the ¹H NMR spectrum. The choice of solvent can slightly influence chemical shifts.[6]
-
2D NMR: For complex derivatives, 1D spectra can be crowded. 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to definitively assign signals and establish connectivity between atoms.[6]
Characteristic NMR Data for the Oxazole Ring: The electronegative oxygen and nitrogen atoms significantly influence the electronic environment of the ring, resulting in characteristic chemical shifts.[11][12]
| Nucleus | Position | Typical Chemical Shift (δ, ppm) |
| ¹H | H-2 | 7.9 - 8.2 |
| H-4 | 7.6 - 7.8 | |
| H-5 | 7.1 - 7.3 | |
| ¹³C | C-2 | 150 - 162 |
| C-4 | 125 - 140 | |
| C-5 | 120 - 128 | |
| Note: These are approximate ranges; actual values are highly dependent on substituents.[11][13] |
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Accurately weigh 5-10 mg of the purified oxazole derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Dissolution: Cap the tube and gently invert to dissolve the sample completely. A brief sonication may be required.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. Rationale: Decoupling removes C-H splitting, simplifying the spectrum to one peak per unique carbon.
-
If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to resolve ambiguities.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.
Causality Behind Experimental Choices:
-
Ionization Method: Electrospray Ionization (ESI) is a "soft" technique ideal for LC-MS, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron Ionization (EI) is a "hard" technique used in GC-MS that causes extensive fragmentation, providing rich structural information.[14]
-
Fragmentation (MS/MS): To confirm structural features, a precursor ion (e.g., [M+H]⁺) can be selected and fragmented by collision-induced dissociation (CID). The resulting product ions reveal the connectivity of the molecule.[15]
Common Fragmentation Pathways for Oxazoles: The fragmentation of the oxazole ring is complex but often involves characteristic losses of small, stable molecules.[6][16]
-
Ring Cleavage: Loss of CO, HCN, or RCN (where R is a substituent).
-
Rearrangements: Phenyl-substituted oxazoles can undergo rearrangements.
-
Substituent Fragmentation: Fragmentation of side chains attached to the ring will also be observed.
Protocol: Analysis by ESI-MS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent suitable for ESI, typically methanol or acetonitrile/water. A small amount of formic acid can be added to promote protonation ([M+H]⁺).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typical for the basic oxazole nitrogen.
-
Capillary Voltage: Optimize for maximum signal (e.g., 3-4 kV).
-
Drying Gas: Set the temperature and flow rate (e.g., 300 °C, 8 L/min) to desolvate the ions efficiently.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺) and confirm that its mass matches the calculated exact mass of the compound.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule based on their characteristic absorption of infrared radiation.
Characteristic IR Absorptions for Oxazoles:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=N Stretch | ~1630 - 1660 | Oxazole ring stretch |
| C=C Stretch | ~1500 - 1580 | Oxazole ring stretch |
| C-O-C Stretch | ~1050 - 1150 | Oxazole ring stretch |
| =C-H Stretch | ~3100 - 3150 | Aromatic C-H on the ring |
| Data sourced from general IR principles and observations in related literature.[17][18] |
Protocol: Acquiring an IR Spectrum (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.
Part 3: The Gold Standard: Single Crystal X-ray Crystallography
While the combination of chromatographic and spectroscopic techniques provides a robust hypothesis for a molecule's structure, single-crystal X-ray crystallography offers the only method for its direct and unambiguous determination in the solid state.[1] It provides a precise 3D map of atomic positions, bond lengths, and bond angles, making it the definitive technique for structural validation.[19][20]
Causality Behind Experimental Choices:
-
Crystal Quality: The entire technique relies on obtaining a high-quality, single crystal free of defects.[21] A well-ordered crystal lattice diffracts X-rays in a predictable pattern. Imperfections or multiple crystals lead to a diffraction pattern that is weak, diffuse, or impossible to solve.[22] Slow crystallization methods are key to allowing molecules the time to pack into a well-ordered lattice.[21]
Caption: Key stages of the single-crystal X-ray diffraction workflow.
Protocol: Single Crystal X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified oxazole derivative in a minimal amount of a suitable solvent.
-
Employ a slow crystallization technique. A common method is slow evaporation: cover the vial with parafilm and poke a few small holes with a needle to allow the solvent to evaporate over several days to weeks.[21] Other methods include vapor diffusion and slow cooling.
-
-
Crystal Selection and Mounting:
-
Data Collection:
-
Mount the goniometer head onto the diffractometer.
-
Center the crystal in the X-ray beam.[20]
-
Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[23]
-
-
Structure Solution and Refinement:
-
Process the collected data to determine the unit cell dimensions and space group.[23]
-
Solve the structure using computational methods to determine the initial positions of the atoms in the electron density map.
-
Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit with the experimental diffraction data.[24]
-
-
Finalization: Generate a Crystallographic Information File (CIF) that contains all the crystallographic data and the final refined structure.[1]
References
- A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. Benchchem.
- Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives. Benchchem.
- A Comparative Guide to the X-ray Crystallography of Oxazole Carboxylate Derivatives. Benchchem.
- Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies.
- A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online.
- Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com.
- Technical Support Center: Characterization of Oxazole Derivatives. Benchchem.
- Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
- Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments.
- X-Ray Crystallographic Study of Novel Oxazole Derivatives. Science Publishing.
- Single-crystal X-ray Diffraction. SERC (Carleton).
- X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. Journal of the Chemical Society, Perkin Transactions 2.
- In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. Benchchem.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research.
- MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
- Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry.
- Reverse phase HPLC: Significance and symbolism. ScienceDirect.
- Navigating the Analytical Landscape for 3-Chloro-1,2-oxazole: A Comparative Guide to Method Development. Benchchem.
- A Spectroscopic Showdown: Unmasking the Isomers of Oxazole. Benchchem.
- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- Reverse-phase HPLC analysis and purification of small molecules. PubMed.
- Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. RSC Publishing.
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
- Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. Research Square.
- RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. MDPI.
- Reversed Phase HPLC Columns. Phenomenex.
- Naturally Occurring Oxazole-Containing Peptides. MDPI.
- A Comparative Guide to the Spectroscopic Properties of Oxazole Carboxylates. Benchchem.
- Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid derivatives. Benchchem.
- Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages. PubMed.
- NMR Spectroscopic Data for Compounds 1−4. ResearchGate.
- Aroma Properties of Some Oxazoles. Perfumer & Flavorist.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Organic Chemistry: An Indian Journal.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave online.
- Oxazole. NIST WebBook.
- Cross-Validation of Analytical Methods for Benzo[d]oxazole-4-carboxylic Acid: A Comparative Guide. Benchchem.
- (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate.
- FTIR spectrum of compound III. IR, ν max /cm -1 : 2960 (CH, aliphatic),.... ResearchGate.
- Comparison of two Aquazol 200 FTIR spectra before (green spectrum) and.... ResearchGate.
- Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI.
- Oxazoles and Gas chromatography-Mass spectrometry. ResearchGate.
- Determination of oxazole and other impurities in acrylonitrile by gas chromatography. ResearchGate.
- FTIR spectra of the three oxadiazole derivatives. ResearchGate.
- Volatile compounds. Pharmacognosy Magazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. research.rug.nl [research.rug.nl]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Oxazole [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 21. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 22. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing [m.anchor-publishing.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde
This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde. The methodologies and recommendations provided herein are grounded in established principles of organic chemistry and draw upon documented procedures for analogous molecular structures.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of your target compound.
Issue 1: Low Purity or a Complex Mixture Observed on TLC After Initial Work-up
Potential Cause: Incomplete reaction, side reactions, or degradation of the product. The synthesis of oxazoles, such as through methods analogous to the Robinson-Gabriel synthesis, can sometimes result in a variety of byproducts if not driven to completion.[1]
Solution:
-
Initial Assessment: Before proceeding to large-scale purification, perform a thorough analysis of the crude product. A small sample should be dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spotted on a TLC plate. Test various solvent systems to achieve good separation of the components.
-
Liquid-Liquid Extraction: If your crude product is contaminated with acidic or basic impurities, a liquid-liquid extraction can be highly effective.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.
-
Follow with a wash using a dilute brine solution to remove any remaining aqueous-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
-
Proceed to Chromatographic Purification: After this initial cleanup, the complexity of your mixture should be reduced, making column chromatography more effective.
Issue 2: Product Appears as a Streak or a Smear on the TLC Plate
Potential Cause: This can be due to several factors: the compound may be too polar for the chosen solvent system, it might be acidic or basic, or the sample could be overloaded on the TLC plate. Aldehydes can also be prone to oxidation, forming the corresponding carboxylic acid, which may streak on a silica gel plate.
Solution:
-
Optimize TLC Solvent System:
-
For highly polar compounds: Add a small amount of a more polar solvent, like methanol, to your eluent. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate.[3]
-
To suppress streaking from acidic impurities: Add a small amount (e.g., 0.5-1%) of acetic acid to your mobile phase.
-
To suppress streaking from basic impurities: Add a small amount (e.g., 0.5-1%) of triethylamine to your mobile phase.
-
-
Check for Overloading: Ensure you are not spotting too much of your sample on the TLC plate. Dilute your sample and re-spot.
Issue 3: Difficulty in Achieving Crystallization During Recrystallization
Potential Cause: The chosen solvent may not be ideal, the solution may be too dilute, or there may be impurities that inhibit crystal formation.
Solution:
-
Systematic Solvent Selection:
-
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Test a range of solvents of varying polarities. For oxazole derivatives, ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane are often good starting points.[4]
-
If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.
-
Cooling: Ensure the solution is cooled slowly to allow for the formation of well-defined crystals. A gradual cooling process in a refrigerator or cold room is often effective.
-
Issue 4: Suspected Product Decomposition During Column Chromatography
Potential Cause: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.
Solution:
-
Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your chosen eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase, such as neutral alumina.
-
Swift Elution: Do not let your compound sit on the column for an extended period. Choose a solvent system that allows for a reasonable elution time and collect fractions promptly.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde?
A1: While specific impurities depend on the synthetic route, common contaminants may include:
-
Unreacted starting materials, such as piperonal (1,3-benzodioxole-5-carbaldehyde).
-
Reagents used in the synthesis, such as dehydrating agents or catalysts.[4]
-
The corresponding carboxylic acid, formed by the oxidation of the aldehyde product.
-
Byproducts from side reactions inherent to oxazole synthesis.[1]
Q2: Which purification method, recrystallization or column chromatography, is better for my compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The following diagram illustrates a general decision-making workflow:
Caption: Decision workflow for purification method selection.
Q3: How do I select an appropriate solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate. This generally ensures good separation from impurities.
| Solvent System (Hexane:Ethyl Acetate) | Typical Application |
| 9:1 to 7:3 | A good starting point for moderately polar compounds. |
| 1:1 | For more polar compounds or to speed up elution. |
| 3:7 to 1:9 | For highly polar compounds. |
Experimental Protocol: Column Chromatography
-
Prepare the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen starting eluent (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by running the eluent through until the silica bed is stable.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin eluting with your chosen solvent system, collecting fractions in test tubes or vials.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde.
-
The following diagram illustrates the general workflow for flash column chromatography:
Sources
- 1. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms [mdpi.com]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the synthesis of substituted oxazoles
Oxazole Synthesis Technical Support Center
Welcome to the Technical Support Center for the Synthesis of Substituted Oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing and functionalizing the oxazole core. As a heterocyclic scaffold of immense importance in pharmaceuticals and natural products, its synthesis is often accompanied by unique challenges.
This center moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and strategic guidance. Here, we address the common—and uncommon—hurdles you may encounter in the lab, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The key to successful oxazole synthesis lies in selecting the appropriate reaction for your target's substitution pattern and understanding the sensitivities of the reagents and intermediates involved. This section is organized by common synthetic strategies and the problems that frequently arise.
Logical Workflow for Troubleshooting Oxazole Synthesis
Before diving into specific reaction issues, it's helpful to have a general framework for diagnosing a failed or low-yielding experiment. The following workflow outlines a systematic approach to troubleshooting.
Caption: General troubleshooting workflow for synthetic reactions.
Method 1: Van Leusen Oxazole Synthesis
This powerful reaction forms 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). While reliable, its success hinges on the careful management of base, solvent, and temperature.[1]
Q: My Van Leusen reaction is giving a very low yield or failing completely. What are the most likely causes?
A: This is a common issue, often traced back to three critical parameters:
-
Base Strength and Stoichiometry: The reaction requires a base strong enough to deprotonate TosMIC but not so strong that it promotes side reactions. K₂CO₃ is standard, but its efficacy is highly dependent on its quality and the solvent. Anhydrous K₂CO₃ in anhydrous methanol is a classic combination. If this fails, consider that your aldehyde may be sensitive to the conditions.
-
Reagent Quality (TosMIC): TosMIC can degrade over time, especially if exposed to moisture. It's a white, crystalline solid; if it appears discolored or gummy, its purity is questionable. Always use freshly opened or properly stored TosMIC.
-
Aldehyde Reactivity: Electron-poor aromatic aldehydes generally react faster than electron-rich or sterically hindered ones.[1] For sluggish aldehydes, you may need to increase the temperature or switch to a stronger, non-nucleophilic base like DBU in a solvent like THF or acetonitrile. However, be aware that higher temperatures can lead to decomposition.
Q: I'm observing the formation of a nitrile byproduct instead of my oxazole. Why is this happening?
A: You are likely observing the Van Leusen nitrile synthesis, a known competitive pathway.[2][3] This occurs when the oxazoline intermediate undergoes a different fragmentation pathway. The key factors that favor nitrile formation are:
-
Excess Alcohol: While methanol is a common solvent, using a large excess, especially with a strong base, can facilitate deformylation of an intermediate ketimine, leading to the nitrile.[2]
-
Ketone Contamination: If your aldehyde starting material has oxidized to a carboxylic acid, or if you are inadvertently using a ketone, the reaction pathway can shift. The classic Van Leusen reaction with ketones produces nitriles.[2]
Troubleshooting Tip: To favor oxazole formation, use methanol as the solvent but control its amount carefully. A common setup uses K₂CO₃ in a mixture of DME and a few equivalents of methanol.[4] This ensures the necessary proton source for the final elimination step without flooding the reaction.
Q: My starting aldehyde has a base-sensitive protecting group (e.g., Boc, TBDMS) that is being cleaved during the reaction. How can I prevent this?
A: This is a frequent challenge, as the standard K₂CO₃/MeOH conditions can be basic enough to cleave sensitive groups.[4]
-
For Boc Groups: Cleavage of a Boc group is a known issue.[4] You can try milder conditions, such as a weaker base (e.g., Cs₂CO₃) or running the reaction at a lower temperature (0 °C to room temperature) for a longer period. If cleavage is unavoidable, a simple workaround is to re-protect the crude product after the reaction is complete before purification.[4]
-
For Silyl Ethers (TBDMS, TIPS): These are generally more stable but can be cleaved by the methoxide formed in situ. Switching to a non-alcoholic solvent system like THF with a base like potassium tert-butoxide or DBU can often preserve the protecting group.
Method 2: Robinson-Gabriel Synthesis
This classic method involves the cyclodehydration of a 2-acylamino-ketone to form 2,4,5-trisubstituted oxazoles. The primary challenge is achieving effective dehydration without causing decomposition.[5]
Q: My Robinson-Gabriel cyclization is not proceeding, and I'm recovering the starting 2-acylamino-ketone. What's wrong?
A: The issue is almost certainly an ineffective dehydration step. The choice of dehydrating agent is critical and substrate-dependent.
-
Insufficiently Strong Dehydrating Agent: For many substrates, simply heating is not enough. Concentrated sulfuric acid is the traditional and most powerful reagent, but it can cause charring with sensitive substrates.
-
Alternative Reagents: If H₂SO₄ is too harsh, consider other options. Phosphorus oxychloride (POCl₃) in pyridine or polyphosphoric acid (PPA) at elevated temperatures are excellent alternatives that operate under different mechanisms and may be more suitable for your substrate.[6] Thionyl chloride (SOCl₂) can also be effective.
Experimental Protocol: Robinson-Gabriel Synthesis using POCl₃
-
Dissolve the 2-acylamino-ketone (1.0 equiv) in anhydrous pyridine (5-10 mL per mmol of substrate) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equiv) dropwise via syringe. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature, then heat to 80-100 °C.
-
Monitor the reaction by TLC or LCMS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The oxazole product may precipitate. Basify the aqueous solution with saturated NaHCO₃ or NaOH solution to neutralize the acid and then extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with water and brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify by flash column chromatography.
Scientist's Note: The pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. Using an excess of POCl₃ can sometimes help drive the reaction to completion for stubborn substrates.
Method 3: Metal-Catalyzed C-H Functionalization
Modern methods allow for the direct arylation or alkenylation of a pre-formed oxazole ring, typically at the C2 or C5 position.[7] These reactions offer powerful ways to build complexity, but regioselectivity and catalyst deactivation can be problematic.
Q: My direct C-H arylation reaction is giving a mixture of C2 and C5 isomers. How can I control the regioselectivity?
A: Regioselectivity in palladium-catalyzed direct arylations of oxazoles is a well-documented challenge and is highly dependent on the ligand and solvent system.[7][8]
-
C5-Arylation: This is often favored in polar aprotic solvents like DMF or DMAc, using phosphine ligands such as P(o-tol)₃ or bulky biaryl phosphines.
-
C2-Arylation: Achieving C2 selectivity is often more difficult. It is generally favored in nonpolar solvents like toluene or xylene. Specific ligand systems have been developed to promote C2 arylation.[7]
Table 1: General Conditions for Regioselective Direct Arylation of Oxazoles
| Target Position | Catalyst/Ligand System (Example) | Solvent | Base (Example) | Temperature (°C) |
| C5-Arylation | Pd(OAc)₂ / SPhos or P(o-tol)₃ | DMF, DMAc | K₂CO₃, Cs₂CO₃ | 100 - 140 |
| C2-Arylation | Pd(OAc)₂ / Custom Ligand | Toluene | KOAc, K₂CO₃ | 110 - 150 |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic route for my target oxazole?
A: The optimal route depends entirely on the desired substitution pattern. Use the following decision tree as a starting point.
Caption: Decision tree for selecting a primary oxazole synthesis route.
Q2: I'm having trouble purifying my substituted oxazole by column chromatography. It seems to be streaking or giving poor separation. Any tips?
A: Oxazoles are weakly basic due to the pyridine-like nitrogen atom.[9] This can cause interaction with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.
Troubleshooting Purification:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a neutralising base. Typically, adding 0.5-1% triethylamine (Et₃N) or pyridine to your solvent system (e.g., hexanes/ethyl acetate) will deactivate the acidic sites and result in much sharper peaks.
-
Alternative Stationary Phases: If the addition of a base is incompatible with your molecule, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica gel for basic compounds.
-
Reverse-Phase Chromatography: For polar oxazoles, reverse-phase chromatography (C18 silica) with acetonitrile/water or methanol/water mobile phases is often very effective.
Q3: How stable is the oxazole ring? Are there any conditions I should avoid during subsequent reaction steps?
A: The oxazole ring is aromatic and generally stable, but it does have vulnerabilities.[9]
-
Strongly Basic Conditions: The C2 proton is the most acidic, and strong organometallic bases like n-BuLi can deprotonate this position. This can lead to ring-opening to form an unstable isonitrile enolate, which can decompose.[6][10] If you need to perform a reaction at C2, use conditions known to be effective, such as LDA at low temperatures.
-
Strongly Acidic Conditions: Concentrated mineral acids, especially at high temperatures, can lead to hydrolysis and decomposition of the oxazole ring.[10]
-
Oxidizing and Reducing Agents: The ring is generally resistant to mild oxidizing agents, but strong oxidants like ozone or hot permanganate can cleave the ring.[6] Catalytic hydrogenation (e.g., H₂/Pd) can reduce the ring, so care must be taken if other functional groups are being targeted.
-
Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, especially when substituted with electron-donating groups.[6] This is a useful feature for further synthesis but can be an unwanted side reaction if you are performing reactions with dienophiles at elevated temperatures.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Retrieved from [Link]
-
Sha, C., & Zhang, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Retrieved from [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3441-3471. Retrieved from [Link]
-
Sha, C., & Zhang, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [PMC Version]*. Retrieved from [Link]
-
Vedejs, E., & Fields, S. C. (1996). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 61(9), 3036-3043. [PMC Version]*. Retrieved from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
National Institutes of Health. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]
-
Bellina, F., & Rossi, R. (2012). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Tetrahedron, 68(36), 7213-7248. [PMC Version]*. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]
-
Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
YouTube. (2021). Van Leusen Reaction. Retrieved from [Link]
-
Pearson. (n.d.). Gabriel Synthesis Practice Problems. Retrieved from [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Organic Process Research & Development. (2024). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]
-
YouTube. (2025). Robinson Annulation Made EASY. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
Sources
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- 2. Van Leusen Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this multi-step synthesis. We will delve into the causality behind experimental choices, troubleshoot potential side reactions, and provide validated protocols to ensure reproducible success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a diagnosis of the problem and a step-by-step solution.
Q1: My overall yield for the synthesis is consistently low. What are the most likely causes?
A1: Low overall yield is a common issue stemming from inefficiencies in one or both core steps: the initial formation of the 2-(1,3-benzodioxol-5-yl)oxazole intermediate and the subsequent Vilsmeier-Haack formylation.
Step 1: Oxazole Ring Formation (e.g., via Robinson-Gabriel Synthesis)
-
Incomplete Cyclodehydration: The final ring-closing dehydration is a critical equilibrium-driven step. Ensure your dehydrating agent (e.g., concentrated H₂SO₄, POCl₃, PPA) is fresh and used in sufficient excess.[1] Water is a byproduct; its removal is paramount. If the reaction is run in a solvent, consider using a Dean-Stark trap to physically remove water as it forms.
-
Reagent Purity: The starting materials, typically an α-acylamino ketone, must be pure. Impurities can interfere with the cyclization process. Verify the purity of your starting materials via NMR or melting point analysis.
Step 2: Vilsmeier-Haack Formylation
-
Moisture Contamination: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is extremely sensitive to moisture.[2][3] Trace amounts of water will quench the reagent, drastically reducing the yield of the desired aldehyde. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade DMF.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. The initial mixing of POCl₃ and DMF should be done at low temperatures (0 °C) to prevent reagent decomposition.[2] The subsequent reaction with the oxazole substrate often requires heating, but excessive temperatures can lead to charring and side product formation. A carefully controlled temperature ramp is advised.
Q2: I'm observing multiple spots on my TLC/peaks in my LC-MS after the Vilsmeier-Haack reaction. What are these impurities?
A2: The appearance of multiple products indicates side reactions or incomplete conversion. The most common culprits are:
-
Unreacted Starting Material: The most straightforward impurity is the 2-(1,3-benzodioxol-5-yl)oxazole. This occurs if the Vilsmeier reagent is not active enough or used in insufficient quantity.
-
Solution: Increase the equivalents of POCl₃ and DMF (typically 1.5 to 3 equivalents of each). Monitor the reaction by TLC until the starting material spot is consumed.
-
-
Incompletely Hydrolyzed Iminium Salt: The Vilsmeier-Haack reaction produces a stable iminium salt intermediate which must be hydrolyzed during aqueous workup to yield the aldehyde.[4][5][6]
-
Cause: Insufficient hydrolysis time, non-optimal pH, or low temperature during workup.
-
Solution: After quenching the reaction with ice water, ensure the solution is stirred vigorously for an extended period (1-2 hours). Gently heating the quenched mixture (e.g., to 40-50 °C) can accelerate hydrolysis. Adjusting the pH with a buffered solution (e.g., sodium acetate) can also facilitate the conversion.
-
-
Formation of C5-formylated Isomer: While electrophilic substitution on the oxazole ring strongly favors the C4 position, trace amounts of the C5-formylated isomer can sometimes form.[1]
-
Identification: This isomer will have a different retention factor (Rf) on TLC and a distinct fragmentation pattern in MS. ¹H NMR is definitive, showing different coupling constants for the remaining oxazole proton.
-
Mitigation: This is primarily controlled by the inherent electronics of the substrate. Lowering the reaction temperature may improve regioselectivity. Careful column chromatography is usually sufficient to separate this isomer.
-
Q3: The Vilsmeier-Haack reaction stalls and never reaches full conversion. Why is this happening?
A3: A stalled reaction is almost always due to the deactivation or insufficient generation of the active electrophile, the Vilsmeier reagent (N,N-dimethylchloroiminium ion).[6]
-
Cause 1: Reagent Quality and Stoichiometry: As mentioned, moisture is a key issue. Another cause is using aged POCl₃, which may have partially hydrolyzed. Ensure you are using at least 1.5 equivalents of the POCl₃/DMF adduct.
-
Cause 2: Substrate Deactivation: The oxazole ring itself is relatively electron-poor compared to substrates like pyrrole or furan.[2] The 2-aryl substituent (the benzodioxole group) provides the necessary electron-donating character to drive the reaction. If your oxazole intermediate has unintended electron-withdrawing groups from a previous step, the formylation will be significantly slower or may not proceed at all.
-
Protocol: Re-evaluate your procedure. Add the POCl₃ dropwise to anhydrous DMF at 0 °C under nitrogen. Allow the Vilsmeier reagent to pre-form by stirring for 15-30 minutes at this temperature before adding the oxazole substrate. Then, allow the reaction to warm to room temperature and gently heat as required, monitoring by TLC.
Frequently Asked Questions (FAQs)
Q: What is the standard synthetic route for 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde?
A: The most reliable and widely adopted method is a two-step sequence. This approach provides better control and generally higher yields compared to attempting a one-pot synthesis.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for Oxazole Formation
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for the successful formation of oxazole cores. The oxazole moiety is a privileged scaffold in medicinal chemistry and materials science, making its efficient synthesis a critical task.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your own work.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during oxazole synthesis in a direct question-and-answer format.
Question: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
Answer: Low or no yield is the most common issue and can almost always be traced back to one of four areas: reagent quality, reaction conditions, moisture, or the choice of synthetic route for your specific substrates.
Initial Diagnostic Steps:
-
Confirm Starting Material Integrity: Re-run characterization (NMR, MS) on your starting materials. For instance, in the Van Leusen synthesis, the key reagent tosylmethyl isocyanide (TosMIC) can degrade upon improper storage.[4][5] In the Robinson-Gabriel synthesis, the α-acylamino ketone starting material must be pure.[6]
-
Re-evaluate Your Base/Catalyst: If using a base like potassium carbonate (K₂CO₃) in a Van Leusen reaction, ensure it is finely ground and dry.[7] For acid-catalyzed reactions like the Robinson-Gabriel, the concentration of the acid is critical; too little may not drive the dehydration, while too much can cause degradation.[4][8]
-
Ensure Anhydrous Conditions: Oxazole syntheses, particularly the cyclodehydration steps, are highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents.[7][9] The presence of water can lead to hydrolysis of starting materials or intermediates.[4]
-
Monitor the Reaction Rigorously: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the appearance of the product and any byproducts.[4][8] This will tell you if the reaction is stalling or proceeding down an unintended pathway.
Troubleshooting Workflow: Diagnosing Low Yield
Here is a logical workflow to diagnose the root cause of low reaction yield.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde Experiments
This guide is designed for researchers, scientists, and drug development professionals working with 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde. As a pivotal intermediate in the synthesis of complex molecules, such as the soluble epoxide hydrolase inhibitor GSK2256294, its reactivity and handling are critical for experimental success.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: My starting material, 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde, shows impurities by TLC and NMR. What are the likely side products and how can I purify it?
A1: The most common impurity is the corresponding carboxylic acid, formed by air oxidation of the aldehyde. This is a frequent issue with aldehyde storage.[2][3] You may also see traces of starting materials from its synthesis.
-
Purification Strategy 1: Aqueous Wash. If the primary impurity is the carboxylic acid, a simple extraction can be effective. Dissolve the crude aldehyde in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer, while the desired aldehyde remains in the organic phase.[2]
-
Purification Strategy 2: Bisulfite Adduct Formation. For a more rigorous purification, you can form the sodium bisulfite adduct.[2] Dissolve the impure aldehyde in ethanol or methanol, add a saturated aqueous solution of sodium metabisulfite, and stir. The aldehyde will precipitate as a solid adduct, which can be filtered and washed. To regenerate the pure aldehyde, dissolve the adduct in a bicarbonate solution.[2]
-
Purification Strategy 3: Flash Chromatography. If other non-acidic impurities are present, flash column chromatography is the best option. A silica gel column with a non-polar to moderately polar solvent system, such as a hexane/ethyl acetate gradient, is typically effective.[4]
Q2: I'm having trouble with the solubility of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde. What are the recommended solvents?
A2: Based on its structure—a moderately polar heterocyclic compound—it should be soluble in a range of common organic solvents. For reactions, solvents like tetrahydrofuran (THF), dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are suitable choices. For purification by chromatography, it will be soluble in mixtures of hexanes and ethyl acetate. If you are experiencing solubility issues, gently warming the mixture or using a stronger polar aprotic solvent like DMF or DMSO may be necessary, depending on the subsequent reaction conditions.
Q3: How should I store 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde to prevent degradation?
A3: Aldehydes, in general, are susceptible to oxidation to carboxylic acids and polymerization.[3][5] To ensure long-term stability, store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and refrigerated. The addition of an antioxidant like BHT (butylated hydroxytoluene) can also help prevent oxidation.[3] For prolonged storage, keeping it in a freezer is recommended.
Q4: My Wittig or Horner-Wadsworth-Emmons reaction with this aldehyde is low-yielding. What are the common causes of failure?
A4: Low yields in these olefination reactions can stem from several factors:
-
Base Quality: The bases used (e.g., NaH, KOtBu, n-BuLi) are often moisture-sensitive. Ensure you are using fresh, high-quality base.
-
Ylide/Carbanion Instability: The phosphonium ylide (Wittig) or phosphonate carbanion (HWE) can be unstable.[6] It is often best to generate the ylide/carbanion in situ and add the aldehyde solution to it, maintaining a low temperature (e.g., 0 °C or -78 °C) to prevent degradation.[7]
-
Steric Hindrance: The oxazole ring and the benzodioxole group may present some steric bulk, potentially slowing the reaction. Extended reaction times or gentle heating might be required.
-
Aldehyde Purity: As mentioned in Q1, impurities in your aldehyde, especially the carboxylic acid, can quench the basic ylide/carbanion, leading to lower yields.
Section 2: Troubleshooting Guide for Key Reactions
This section provides a structured approach to troubleshooting common olefination reactions involving 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde.
Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
The HWE reaction is a powerful method for forming alkenes, typically with a strong preference for the (E)-isomer.[8][9][10]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base (NaH, KOtBu).2. Impure aldehyde (acid impurity quenching the carbanion).3. Insufficient reaction time or temperature. | 1. Use a fresh bottle of base or titrate it before use.2. Purify the aldehyde using the methods in FAQ Q1.3. Monitor the reaction by TLC. If starting material remains, consider allowing the reaction to stir longer at room temperature or gently warming (e.g., to 40 °C). |
| Formation of (Z)-isomer or Poor Stereoselectivity | 1. Reaction conditions favor the (Z)-isomer (e.g., Still-Gennari conditions).2. The phosphonate reagent used has bulky groups that can influence stereochemistry. | 1. For (E)-selectivity, standard HWE conditions (NaH in THF/DME) are preferred.[8][11] For (Z)-selectivity, use phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6).[10] |
| Difficult Product Purification | 1. The phosphate byproduct is not being effectively removed. | 1. The key advantage of the HWE reaction is the water-solubility of the phosphate byproduct.[8] Ensure thorough aqueous workup by washing the organic layer multiple times with water or brine. |
Workflow for Troubleshooting HWE Reactions
Caption: A decision-making flowchart for troubleshooting low-yielding HWE reactions.
Section 3: Detailed Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Olefination
This protocol details the synthesis of an (E)-alkene from 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde using triethyl phosphonoacetate.
Materials:
-
2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, then place the flask under high vacuum for 15 minutes.
-
Carbanion Formation: Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium salt of the phosphonate forms.
-
Reaction: Dissolve 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the phosphonate carbanion solution at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure (E)-alkene.
Protocol 2: Reductive Amination
This protocol describes the synthesis of a secondary amine using sodium triacetoxyborohydride (STAB), a mild reducing agent suitable for aldehydes.
Materials:
-
2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous DCM. If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the solution containing the in situ formed imine, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Be cautious as some gas evolution may occur.
-
Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude amine product via flash column chromatography.
Visualization of Reductive Amination Workflow
Caption: Step-by-step workflow for a reductive amination protocol.
References
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
- Google Patents. (1983). EP0096153A2 - Stabilization of aldehydes.
-
ResearchGate. (2015). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Retrieved from [Link]
-
CONICET. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Oxford Academic. (2023). 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Retrieved from [Link]
-
National Institutes of Health. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Antibacterial Evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives. Retrieved from [Link]
-
Wiley Online Library. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. Retrieved from [Link]
-
Beilstein Journals. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde under various conditions
Welcome to the technical support center for 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during experimentation. My insights are drawn from established principles of organic chemistry and extensive experience with heterocyclic compounds.
I. Core Concepts: Understanding the Stability Profile
2-Benzodioxol-5-YL-oxazole-4-carbaldehyde is a molecule possessing three key structural features that dictate its stability: an aromatic aldehyde, an oxazole ring, and a benzodioxole moiety. Each of these components contributes to the compound's overall reactivity and potential degradation pathways.
-
The Aromatic Aldehyde: Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization from the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[1][2] However, the aldehyde functional group remains susceptible to oxidation, especially when exposed to air over prolonged periods, which can convert it to the corresponding carboxylic acid. It can also undergo characteristic reactions such as the Cannizzaro reaction in the presence of a strong base, as it lacks α-hydrogens.[3][4]
-
The Oxazole Ring: Oxazoles are five-membered aromatic heterocycles that are generally thermally stable.[5] However, they can be sensitive to oxidation and photolysis, potentially leading to ring cleavage.[5][6] The oxazole ring is also a weak base, with a pKa of the conjugate acid around 0.8, meaning it can be protonated under strongly acidic conditions.[7]
-
The Benzodioxole Moiety: The benzodioxole group is generally stable but can be susceptible to oxidative metabolism, which may involve the generation of catechols.[8] Some benzodioxole derivatives have been noted to be sensitive to air oxidation, which can limit their long-term storage.[9]
This guide will address the practical implications of this chemical behavior in a laboratory setting.
II. General Handling and Storage Recommendations
To ensure the integrity of your 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde, please adhere to the following guidelines:
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C or lower | Minimizes thermal degradation and slows down potential oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against air oxidation of the aldehyde and benzodioxole moieties. |
| Light Exposure | Store in an amber vial or a light-blocking container | Prevents photolytic degradation of the oxazole ring. |
| Purity | Use high-purity, anhydrous solvents for stock solutions | Traces of water, peroxides, or other impurities in solvents can initiate degradation. |
| Stock Solutions | Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store at -20°C or -80°C in small aliquots under an inert atmosphere. | Minimizes freeze-thaw cycles and reduces the risk of solvent-mediated degradation over time. |
III. Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: I'm observing a gradual decrease in the purity of my solid compound over time, even when stored in the freezer. What could be the cause?
Answer: This is likely due to slow air oxidation. While low temperatures slow down chemical reactions, they do not entirely stop them. The aldehyde group is a prime candidate for oxidation to a carboxylic acid, and the benzodioxole ring may also be sensitive.
Troubleshooting Steps:
-
Verify the Identity of the Impurity: Use LC-MS to identify the mass of the impurity. An increase in mass corresponding to the addition of an oxygen atom (M+16) would strongly suggest oxidation to the carboxylic acid.
-
Improve Storage Conditions: If you are not already doing so, store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container. You can achieve this by flushing the vial with the inert gas before sealing.
-
Consider an Antioxidant: For long-term storage of solutions, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be considered, but this should be tested for compatibility with your downstream applications.
Question 2: My experimental results are inconsistent, especially when I use a stock solution that is a few days old. Why might this be happening?
Answer: The instability of your compound in solution is the most probable cause. Several factors could be at play:
-
Solvent-Mediated Degradation: The choice of solvent is critical. Protic solvents (e.g., methanol, ethanol) could potentially form hemiacetals or acetals with the aldehyde, though this is generally reversible under acidic conditions.[3] Solvents that are not peroxide-free can promote oxidation.
-
pH of the Solution: If your experimental buffer is acidic or basic, it could be promoting the degradation of the oxazole ring or facilitating reactions of the aldehyde group.
-
Photodegradation: If the solution is exposed to ambient light, the oxazole moiety may be undergoing photolytic decomposition.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Question 3: I'm running a reaction in a basic solution and observing the formation of two new products. What reaction could be occurring?
Answer: Given that 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde lacks α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base.[3][4] This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, and another molecule is oxidized to the carboxylic acid.
Reaction Pathway:
Caption: Cannizzaro reaction pathway.
To avoid this, either use a milder base, protect the aldehyde group before subjecting the molecule to basic conditions, or consider an alternative synthetic route that does not require a strong base.
IV. Proactive FAQs
Q: What is the expected thermal stability of this compound? A: While specific data for this molecule is not readily available, many heterocyclic compounds are thermally stable up to 250°C.[10][11] However, thermal stability can be influenced by the presence of substituents. It is recommended to perform a thermogravimetric analysis (TGA) if high-temperature applications are planned.
Q: Is the compound sensitive to acidic conditions? A: Yes, caution is advised. The oxazole ring is weakly basic and can be protonated in strong acid.[7] This can potentially lead to hydrolytic ring-opening. It is advisable to maintain a pH range of 4-8 for optimal stability in aqueous solutions.
Q: How can I assess the stability of this compound under my specific experimental conditions? A: A forced degradation study is the most effective way to determine stability. This involves exposing the compound to various stress conditions and monitoring its degradation over time.
V. Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde.
Objective: To determine the degradation profile of the compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
-
2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber.
-
Thermal Stress: Incubate the solutions from the hydrolysis and oxidative studies at 60°C. Keep a control sample at 4°C.
-
-
Time Points: Analyze the samples at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.
Data Analysis:
Calculate the percentage of degradation at each time point. Identify the conditions under which the compound is least stable. If an LC-MS system is available, use it to obtain the mass of the degradation products to help elucidate their structures.
VI. References
-
Filo. (2025, October 17). Why does aromatic aldehyde stay at last?
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
ChemRxiv. (n.d.). Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. Retrieved from [Link]
-
Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. Retrieved from [Link]
-
PubMed Central. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from [Link]
-
ResearchGate. (2025, October 12). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]
-
PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Bohrium. (n.d.). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Retrieved from [Link]
-
PubMed Central. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
ACS Publications. (2021, June 28). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
Online Chemistry notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]
-
ResearchGate. (2020, November 30). (PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Retrieved from [Link]
-
PubMed Central. (2017, May 31). Properties, environmental fate and biodegradation of carbazole. Retrieved from [Link]
-
An-Najah Staff. (2020, December 9). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
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- 6. tandfonline.com [tandfonline.com]
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- 10. mdpi.com [mdpi.com]
- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxazole Compounds: Technical Support & Troubleshooting Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls in the characterization of this important class of heterocyclic compounds. Oxazoles are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2][3] However, their unique electronic and structural properties can present significant characterization challenges. This guide is designed to provide both foundational knowledge and practical, field-tested solutions to ensure the integrity and accuracy of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the routine handling and analysis of oxazole compounds.
Q1: My oxazole compound appears to be degrading during aqueous workup or purification on silica gel. What is the likely cause?
A1: The oxazole ring is susceptible to cleavage under both strongly acidic and basic conditions.[4][5] Concentrated acids can cause decomposition, and strong bases can initiate ring-opening via deprotonation at the C2 position, which is the most acidic proton on the ring (pKa ≈ 20).[5][6][7] This instability can lead to hydrolytic ring-opening.[8] Degradation on silica gel, which is inherently acidic, can lead to streaking and the appearance of multiple spots on a TLC plate.[5]
Troubleshooting Steps:
-
pH Control: Maintain a neutral pH during aqueous extractions, using buffered solutions if necessary.[5]
-
Mild Conditions: Avoid strong acids or bases during workup and purification.[5]
-
Alternative Stationary Phases: Consider using deactivated silica gel or other stationary phases like alumina for chromatography.[5]
-
Temperature: Perform extractions and purifications at reduced temperatures to minimize degradation.[5]
Q2: I'm observing unexpected or complex fragmentation patterns in the mass spectrum of my oxazole derivative. How can I interpret this?
A2: The fragmentation of the oxazole ring is influenced by the substitution pattern. The molecular ion is typically prominent.[9] Common fragmentation pathways involve the loss of small neutral molecules like HCN, CO, and RCN (where R is a substituent).[9] Unlike isoxazoles, where initial fragmentation often involves N-O bond fission, oxazole fragmentation is more complex.[10] Skeletal rearrangements can also occur, leading to unexpected fragment ions.[9]
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements and determine the elemental composition of fragment ions.
-
Tandem MS (MS/MS): Isolate the molecular ion and fragment it to establish fragmentation pathways.
-
Isotopic Labeling: If possible, synthesize isotopically labeled analogues (e.g., with deuterium) to trace the origin of atoms in the fragments.[11]
Q3: My ¹H NMR spectrum shows broad peaks or unexpected chemical shifts for the oxazole ring protons. What could be the issue?
A3: Several factors can contribute to poor NMR data for oxazoles:
-
Residual Impurities: Starting materials or reaction byproducts can complicate the spectrum.[5]
-
Solvent Effects: The chemical shifts of oxazole protons can be influenced by the choice of solvent.[12] For compounds with limited solubility, using alternative solvents like DMSO-d₆ or DMF-d₇ may be necessary.[13]
-
Tautomerism: For certain substituted oxazoles, such as 2-(2'-hydroxyphenyl) derivatives, keto-enol tautomerism can exist in solution, leading to peak broadening or the appearance of multiple species.[14][15]
-
Aggregation: At higher concentrations, intermolecular interactions can lead to peak broadening.
Troubleshooting Steps:
-
Purity Check: Ensure the purity of your sample using an orthogonal technique like HPLC or LC-MS.[16][17]
-
Solvent Screening: Acquire spectra in different deuterated solvents to check for solvent-dependent effects.[13]
-
Variable Temperature (VT) NMR: VT-NMR experiments can help to resolve dynamic processes like tautomerism or conformational exchange.
-
2D NMR: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning protons and carbons, especially in complex substituted oxazoles.
Q4: I am struggling with poor resolution and peak tailing during HPLC analysis of my oxazole compound. What should I try?
A4: The weakly basic nature of the oxazole ring (pKa of the conjugate acid is ~0.8) means that at low mobile phase pH, the compound can be protonated.[5][18] Interaction of this protonated form with residual acidic silanols on the silica-based column can lead to peak tailing.
Troubleshooting Steps:
-
Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your compound to ensure it is in a single, neutral form. Using a small amount of a modifier like formic acid can be effective.[19]
-
Column Choice: Use a column with low silanol activity or an end-capped column.[19] Alternatively, consider a different stationary phase.
-
Sample Solvent: Ensure your sample is fully dissolved in the mobile phase to prevent on-column precipitation.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Navigating Stability Challenges of the Oxazole Ring
The oxazole ring's stability is a critical consideration during synthesis, purification, and storage. While aromatic, it is susceptible to degradation under various conditions.[8]
Problem: Unexpected decomposition of an oxazole-containing compound during storage or under experimental conditions.
Causality Analysis:
-
Hydrolytic Instability: The ring is prone to cleavage by both acid and base catalysis.[8]
-
Oxidative Degradation: The oxazole ring can be opened by strong oxidizing agents.[6][20] Oxidation often occurs at the C4 position.[21]
-
Photolytic Instability: Exposure to UV light can induce rearrangements and the formation of oxidation products.[8][21]
Experimental Protocol: Accelerated Stability Study
This protocol allows for a rapid assessment of the stability of your oxazole compound under various stress conditions.
-
Sample Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Photolytic: Expose a solution to a calibrated UV light source.
-
Thermal: Incubate a solution at an elevated temperature (e.g., 60 °C).
-
-
Time Points: Analyze samples at t=0 and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect the appearance of degradation products.
Data Interpretation Workflow
Caption: Workflow for diagnosing oxazole instability.
Guide 2: Spectroscopic Characterization - A Self-Validating Approach
Accurate structural elucidation is paramount. A combination of NMR and Mass Spectrometry provides a self-validating system for characterizing oxazole compounds.
Step-by-Step Methodology for Structure Elucidation
-
Mass Spectrometry (Initial Check):
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and molecular weight of the parent ion.
-
Analyze the fragmentation pattern. Look for characteristic losses. For example, in 2,5-diphenyloxazole, fragmentation can lead to the formation of benzoyl and other characteristic ions.[9]
-
-
¹H NMR (Proton Environment):
-
Acquire a standard ¹H NMR spectrum.
-
Identify the signals corresponding to the oxazole ring protons. Their chemical shifts are sensitive to the substitution pattern. Electron-donating groups cause an upfield shift, while electron-withdrawing groups cause a downfield shift.[12]
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR and DEPT (Carbon Skeleton):
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
-
Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
-
2D NMR (Connectivity):
-
COSY (Correlation Spectroscopy): Identify proton-proton coupling networks (e.g., within alkyl chains or aromatic rings attached to the oxazole).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal with its directly attached carbon. This is crucial for assigning the carbons of the oxazole ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. Look for correlations between protons and carbons that are 2 or 3 bonds away. For example, the proton on a substituent at C2 should show a correlation to C2 of the oxazole ring.
-
Data Summary Table: Typical NMR Chemical Shifts
| Position | Approx. ¹H NMR Shift (ppm) | Approx. ¹³C NMR Shift (ppm) |
| C2-H | 8.0 - 8.2 | 150 - 155 |
| C4-H | 7.0 - 7.3 | 125 - 130 |
| C5-H | 7.6 - 7.8 | 138 - 142 |
| Note: Chemical shifts are approximate and can vary significantly with substitution and solvent.[7][12] |
Logical Diagram for Structure Validation
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. connectsci.au [connectsci.au]
- 11. scielo.br [scielo.br]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Oxazole - Wikipedia [en.wikipedia.org]
- 19. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde Production
Welcome to the dedicated technical support center for the synthesis and scale-up of 2-(1,3-benzodioxol-5-yl)oxazole-4-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving this valuable heterocyclic aldehyde from the bench to bulk production. We will address common experimental hurdles with scientifically grounded, actionable solutions.
Section 1: The Core Synthetic Pathway
The most reliable and commonly employed route to 2-aryl-oxazole-4-carbaldehydes involves a two-stage process: first, the formation of the oxazole ring, followed by formylation. A robust method for the initial oxazole synthesis is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate.[1][2] The subsequent formylation is typically achieved via the Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto electron-rich heterocyclic systems.[3][4]
Diagram: Proposed Synthetic Workflow
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative assessment of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to offer not just protocols, but a logical framework for selecting and validating analytical methods with scientific rigor and practical insight. This document is structured to provide a deep dive into the nuances of method validation, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The Critical Role of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For a molecule like 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde, which may act as a crucial intermediate or an active pharmaceutical ingredient (API), ensuring the reliability and accuracy of its analytical measurement is paramount. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for this process, ensuring that the analytical method is suitable for its intended purpose.[1][2]
The choice of an analytical method is fundamentally driven by the properties of the analyte and the desired information. For 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde, its aromatic and heterocyclic nature, along with the presence of a reactive aldehyde group, influences the selection of appropriate analytical techniques.
Sources
A Comparative Guide to the Structural Confirmation of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple listing of methods to explain the rationale behind selecting a specific technique or combination of techniques. It is designed to empower researchers to make informed decisions for validating the molecular architecture of these promising heterocyclic compounds.
The Imperative of Unambiguous Structural Verification
The biological activity of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde derivatives is intrinsically linked to their precise three-dimensional structure. Minor changes in atomic connectivity or stereochemistry can lead to significant differences in pharmacological effects. Therefore, relying on a single analytical method is often insufficient. A multi-faceted approach, integrating data from various spectroscopic and analytical techniques, provides the highest level of confidence in structural assignment.
The general workflow for the characterization of novel benzoxazole and related heterocyclic derivatives begins with synthesis and purification, followed by a series of spectroscopic analyses to determine molecular weight, identify functional groups, and map atomic connectivity.[1]
Comparative Analysis of Key Analytical Techniques
The structural confirmation of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde derivatives typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. Each technique provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed connectivity, chemical environment of protons and carbons. | Provides unambiguous evidence of the carbon-hydrogen framework and substitution patterns. | Requires soluble, pure samples. May not distinguish between certain isomers without advanced 2D techniques. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). | Highly sensitive, requires minimal sample. Fragmentation patterns can offer structural clues.[2] | Does not provide direct information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O-C). | Rapid, non-destructive, and good for identifying key functional moieties. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D molecular structure, including stereochemistry and crystal packing. | The "gold standard" for definitive structural elucidation. | Requires a suitable single crystal, which can be challenging to grow. |
Deep Dive into Spectroscopic and Crystallographic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For the target derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. Key expected signals for a 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde derivative would include:
-
Aldehyde Proton: A singlet in the downfield region (δ 9.5-10.5 ppm).
-
Oxazole Ring Proton: A singlet typically observed in the aromatic region.
-
Benzodioxole Protons: Signals corresponding to the aromatic protons and the characteristic singlet for the -O-CH₂-O- methylene protons around δ 6.0 ppm.[3]
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns indicating the substitution on the benzodioxole ring.
¹³C NMR Spectroscopy complements the proton data by providing a count of the number of non-equivalent carbon atoms. Key expected signals include:
-
Aldehyde Carbonyl Carbon: A signal in the highly deshielded region (δ 180-200 ppm).
-
Oxazole and Benzodioxole Ring Carbons: A series of signals in the aromatic and heteroaromatic region (δ 100-160 ppm).
-
Methylene Carbon (-O-CH₂-O-): A characteristic signal around δ 101 ppm.[4]
Advanced 2D NMR Techniques: For complex structures or to resolve ambiguities, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively establish proton-proton and proton-carbon connectivities.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be necessary.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, and coupling constants to assign signals to specific protons and carbons in the molecule.
Mass Spectrometry (MS): Determining the Molecular Formula
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For new compounds, High-Resolution Mass Spectrometry (HRMS) is crucial as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition and molecular formula.
Expected Fragmentation: The fragmentation pattern in the mass spectrum can provide additional structural information. For 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde derivatives, characteristic fragmentation may involve cleavage of the aldehyde group or fragmentation of the heterocyclic rings.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Use this value to calculate the elemental composition and confirm the molecular formula.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups within a molecule. For the target derivatives, IR spectroscopy can quickly confirm the presence of the key aldehyde functionality.
Characteristic Absorption Bands:
-
Aldehyde C=O Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹.
-
C-O-C Stretches (Benzodioxole and Oxazole): Multiple bands in the fingerprint region (typically 1000-1300 cm⁻¹).[5]
-
Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region.
Experimental Protocol: FTIR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid, purified derivative directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.
-
Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.[1]
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule.[6][7] It is the gold standard for structural confirmation, providing precise bond lengths, bond angles, and stereochemical information.
The Process: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data is then used to generate an electron density map, from which the positions of the atoms can be determined.
Experimental Workflow: Single-Crystal X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
Integrated Data Analysis: A Holistic Approach
The true power of these techniques lies in their combined application. The proposed structure from NMR data should be consistent with the molecular formula determined by HRMS and the functional groups identified by IR spectroscopy. Ultimately, a successful single-crystal X-ray diffraction study provides the final, unequivocal confirmation.
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Investigation of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde as a Potential Anticancer Agent
This guide provides a comprehensive comparative framework for evaluating the anticancer potential of the novel compound, 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde. In the absence of specific experimental data for this molecule, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals. We will benchmark its hypothetical performance against established anticancer agents, drawing upon the known biological activities of the broader class of oxazole derivatives. This guide will detail the experimental design, methodologies, and data interpretation necessary for a rigorous comparative study.
Introduction: The Promise of Oxazole Derivatives in Oncology
The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Oxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, with a particularly strong emphasis on their potential as anticancer agents.[3][4][5] The versatility of the oxazole scaffold allows for diverse chemical modifications, leading to compounds that can interact with various molecular targets within cancer cells.
The anticancer mechanisms of oxazole-containing compounds are multifaceted and include:
-
Tubulin Polymerization Inhibition: A significant number of oxazole derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[3][6][7]
-
Kinase Inhibition: Many oxazoles have been designed to target specific protein kinases that are often dysregulated in cancer, thereby disrupting signaling pathways that promote cell proliferation and survival.
-
DNA Damage and Repair Inhibition: Some derivatives have been shown to interact with DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases.[3]
-
Targeting Other Key Proteins: Oxazoles have also been found to inhibit other crucial cellular players like STAT3 and G-quadruplexes.[3][4]
The subject of this guide, 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde, incorporates both the pharmacologically privileged oxazole ring and a benzodioxole moiety, which is also found in other compounds with demonstrated anticancer properties.[8] Based on the extensive literature on similar oxazole-based compounds, a plausible mechanism of action for this novel agent is the disruption of microtubule polymerization.
Comparative Agents
To establish a robust benchmark for the anticancer efficacy of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde, it is essential to compare it with well-characterized anticancer drugs with distinct mechanisms of action. For the purpose of this guide, we will consider the following comparators:
-
Paclitaxel (Taxol): A potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[9]
-
Colchicine: A classic tubulin polymerization inhibitor that binds to the colchicine-binding site on tubulin, preventing microtubule formation.[6][7]
-
Doxorubicin: A widely used chemotherapeutic agent that primarily acts as a DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and apoptosis.[9][10]
Proposed Mechanism of Action of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
Based on the prevalence of tubulin inhibition among oxazole derivatives, we hypothesize that 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde may act as a tubulin polymerization inhibitor, potentially by binding to the colchicine site. This would disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: Proposed mechanism of action for 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde.
Head-to-Head Experimental Comparison: Protocols
A series of in vitro assays should be conducted to compare the anticancer activity of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde with the selected standard drugs. A panel of human cancer cell lines, for instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma), should be utilized to assess the breadth of activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability and proliferation.[11]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde, Paclitaxel, Colchicine, and Doxorubicin in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]
Apoptosis Induction: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to quantify the percentage of cells undergoing apoptosis.[13]
Experimental Workflow:
Caption: Workflow for the Annexin V and PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with each compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[14]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the effect of a compound on cell cycle progression.[15][16][17][18]
Experimental Workflow:
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A Comparative Guide to the Structure-Activity Relationship of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde Analogs as Potential Anticancer Agents
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds with potent and selective anticancer activity is a paramount objective. Among the myriad of heterocyclic compounds, the oxazole core has emerged as a "privileged" structure, frequently appearing in biologically active molecules. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a promising class of compounds: 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde analogs. Drawing upon established principles of medicinal chemistry and experimental data from related compound series, we will dissect the roles of the key structural motifs—the 2-(1,3-benzodioxol-5-yl) group and the 4-carbaldehyde moiety—in dictating the cytotoxic and mechanistic profiles of these agents.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a summary of findings, but a logical framework for the rational design of more efficacious analogs. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for the synthesis and evaluation of these compounds.
The Core Scaffold: A Fusion of Bioactive Moieties
The 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde scaffold is a composite of two key pharmacophores: the 1,3-benzodioxole ring system and a 2,4-disubstituted oxazole.
-
The 1,3-Benzodioxole Moiety: This fused ring system is a common feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer effects.[1] Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often contributing to enhanced bioavailability and specific interactions with biological targets.[2] The methylenedioxy bridge of the benzodioxole ring can also be metabolized by cytochrome P450 enzymes, which can be a critical consideration in drug design.
-
The Oxazole Ring: The oxazole nucleus is a versatile five-membered heterocycle that serves as a rigid scaffold to orient appended functional groups for optimal interaction with biological targets.[3] Oxazole derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Their ability to participate in hydrogen bonding and π-π stacking interactions makes them valuable components in the design of enzyme inhibitors and receptor modulators.[3]
The aldehyde group at the 4-position of the oxazole ring is a key functional handle that can be readily modified to explore a wide chemical space and modulate biological activity. It can act as a hydrogen bond acceptor or be derivatized into various other functional groups, such as oximes, hydrazones, or amines, to probe interactions with target proteins.
Structure-Activity Relationship (SAR) Analysis: A Comparative Approach
While direct SAR studies on the 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde scaffold are not extensively documented in publicly available literature, we can infer a robust SAR model by analyzing data from closely related analog series. The following sections will compare the effects of modifications at the 2-aryl and 4-carboxamide/carbaldehyde positions on anticancer activity.
Impact of Substituents on the 2-Aryl Ring
Studies on 2-phenyl-oxazole-4-carboxamide derivatives as inducers of apoptosis provide valuable insights into the influence of substitutions on the aryl ring at the 2-position.[2] These findings are directly applicable to our target scaffold, as the electronic and steric properties of this ring are crucial for target engagement.
Key SAR Observations for the 2-Aryl Moiety:
-
Halogenation: The introduction of halogens, particularly chlorine and fluorine, on the 2-phenyl ring generally enhances pro-apoptotic and growth-inhibitory activity.[2][6] For instance, compound 1k (2-(2,4-dichlorophenyl)) exhibited significantly higher potency compared to the unsubstituted analog 1a .[2][6] This suggests that electron-withdrawing groups and/or specific steric bulk at these positions are favorable for activity.
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. In the case of single substitutions, a halogen at the para-position (R2) of the phenyl ring (e.g., 1c , 4-Cl) is more effective than at the para-position of a different ring system (R1) in the referenced study.[6]
-
Electron-Donating Groups: The presence of electron-donating groups, such as methyl (-CH3) or methoxy (-OCH3), on the 2-phenyl ring tends to decrease the activity compared to halogenated analogs.[6] This further underscores the importance of electron-withdrawing properties for this class of compounds.
Based on these observations, it is hypothesized that analogs of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde bearing electron-withdrawing substituents on the benzodioxole ring, or replacement of the benzodioxole with other substituted aryl groups, could lead to enhanced anticancer activity.
Table 1: Comparative Activity of 2-Phenyl-oxazole-4-carboxamide Analogs [2][6]
| Compound ID | R1 Substitution | R2 Substitution | Apoptosis Induction EC50 (nM) | Growth Inhibition GI50 (nM) |
| 1a | H | H | >10000 | >10000 |
| 1b | H | 4-F | 2800 | 1800 |
| 1c | H | 4-Cl | 1500 | 980 |
| 1d | H | 4-CH3 | 3500 | 2500 |
| 1e | H | 4-OCH3 | 6700 | 4300 |
| 1f | 4-F | H | 890 | 650 |
| 1g | 4-Cl | H | 750 | 540 |
| 1h | 4-CH3 | H | 1200 | 890 |
| 1i | 4-OCH3 | H | 2300 | 1600 |
| 1j | 4-Cl | 4-Cl | 450 | 320 |
| 1k | 4-Cl | 2,4-di-Cl | 270 | 229 |
Data extracted from a study on 2-phenyl-oxazole-4-carboxamide derivatives, which serves as a surrogate for understanding the SAR of the 2-aryl position.
The Role of the 4-Carbaldehyde Moiety and its Derivatives
The carbaldehyde group at the C4 position of the oxazole is a critical determinant of biological activity. Its reactivity allows for the synthesis of a diverse range of derivatives, which can significantly impact target binding and overall potency. While specific SAR data for the derivatization of the 4-carbaldehyde in this exact scaffold is limited, we can extrapolate from general principles of medicinal chemistry.
Hypothesized SAR for the 4-Position:
-
Aldehyde as a Pharmacophore: The aldehyde itself can be a key interacting group, potentially forming hydrogen bonds with amino acid residues in a target protein's active site.
-
Derivatization to Imines (Schiff Bases): Condensation of the aldehyde with various amines to form imines is a common strategy to explore the chemical space around a pharmacophore. The nature of the substituent on the imine nitrogen can be systematically varied to probe for additional binding interactions.
-
Reductive Amination: Reduction of the imines to secondary amines can introduce flexibility and a basic center, which may be favorable for interactions with acidic residues in a target protein.
-
Conversion to Other Functional Groups: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, allowing for the introduction of different electronic and hydrogen-bonding properties at the C4 position.
The logical progression for exploring the SAR at this position would be to synthesize a library of derivatives and evaluate their activity in relevant biological assays.
Caption: Hypothetical SAR for 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde analogs.
Potential Molecular Targets and Mechanisms of Action
Many oxazole-containing anticancer agents exert their effects by targeting key cellular machinery involved in cell proliferation and survival.[7] Based on the activities of structurally related compounds, potential mechanisms of action for 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde analogs include:
-
Tubulin Polymerization Inhibition: A significant number of heterocyclic compounds, including some oxazole derivatives, have been shown to inhibit the polymerization of tubulin into microtubules.[1] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
-
Kinase Inhibition: The oxazole scaffold is present in inhibitors of various protein kinases that are crucial for cancer cell signaling.[8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy.[9] Analogs of the target scaffold could potentially bind to the ATP-binding site of VEGFR-2 or other relevant kinases.
-
Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of many effective anticancer agents is the induction of programmed cell death, or apoptosis.[2] Assays that measure markers of apoptosis, such as caspase activation or PARP cleavage, are essential for characterizing the mechanism of action.[2]
Caption: Potential mechanisms of action for the target analogs.
Experimental Protocols
To facilitate the exploration of the SAR of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde analogs, we provide the following detailed experimental protocols.
Synthesis of 2-Aryl-oxazole-4-carbaldehydes
A general and efficient method for the synthesis of 2,4-disubstituted oxazoles involves the cyclodehydration of α-acylamino aldehydes.
Step 1: Synthesis of α-Acylamino Aldehyde Intermediate
-
To a solution of an α-amino acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (3.0 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride (e.g., 1,3-benzodioxole-5-carbonyl chloride) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated amino acid.
-
Reduce the carboxylic acid of the N-acylated amino acid to the corresponding aldehyde using a suitable reducing agent, such as Dess-Martin periodinane or by conversion to a Weinreb amide followed by reduction with DIBAL-H.
Step 2: Cyclodehydration to the Oxazole
-
Dissolve the α-acylamino aldehyde (1.0 eq) in anhydrous dichloromethane.
-
Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired 2-aryl-oxazole-4-carbaldehyde.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[9]
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 kinase.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using a variety of methods, including ELISA-based detection with a phosphotyrosine-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of VEGFR-2 inhibition against the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay monitors the effect of compounds on the assembly of purified tubulin into microtubules.[1]
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the test compound or vehicle control to the reaction mixture.
-
Polymerization Monitoring: Monitor the increase in fluorescence over time at 37 °C using a fluorescence plate reader. The fluorescence increases as the reporter incorporates into the polymerizing microtubules.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine its effect on tubulin assembly. Calculate the IC50 for inhibition of polymerization.
Caption: A typical workflow for the evaluation of novel anticancer compounds.
Conclusion and Future Directions
The 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging the established SAR of related oxazole derivatives, a rational approach to analog design can be employed to enhance potency and selectivity. The key takeaways from this comparative guide are:
-
2-Aryl Position: Electron-withdrawing substituents on the 2-aryl ring are likely to enhance anticancer activity.
-
4-Carbaldehyde Position: This position is a prime site for derivatization to probe for additional interactions with the biological target and to fine-tune the pharmacokinetic properties of the molecule.
Future research in this area should focus on the systematic exploration of substitutions on both the benzodioxole and oxazole rings, as well as the synthesis and evaluation of a diverse library of derivatives of the 4-carbaldehyde group. In-depth mechanistic studies, including the identification of the primary molecular target(s), will be crucial for the advancement of this compound class towards preclinical development. The experimental protocols provided herein offer a robust framework for conducting these essential investigations.
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Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters. 2006;16(17):4554-4558.
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Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. European Journal of Medicinal Chemistry. 2009;44(10):3930-3935.
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Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry. 2017;60(8):3489-3503.
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Synthesis of novel 2,3,4-trisubstituted-oxazolidine derivatives and in vitro cytotoxic evaluation. Bioorganic & Medicinal Chemistry. 2014;22(1):356-365.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry. 2022;22(10):1859-1882.
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. 2022;27(19):6295.
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):397-410.
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Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. 2022;27(11):3405.
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Design and synthesis of new 2-oxoquinoxalinyl-1,2,4-triazoles as antitumor VEGFR-2 inhibitors. Bioorganic Chemistry. 2022;121:105696.
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Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity. Chemical Biology & Drug Design. 2019;93(4):454-463.
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Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. 2022;13(3):300.
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Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1][2][6]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry. 2021;220:113449.
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Design, synthesis, and biological evaluation of 4-aryl-9H-carbazoles as tubulin polymerization inhibitors with potent anticancer activities. Arabian Journal of Chemistry. 2023;16(7):104839.
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Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. Drug Development Research. 2021;82(7):1008-1020.
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Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):234-251.
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A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters. 2002;4(16):2665-2668.
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A Comparative Guide to the Synthetic Efficacy for 2-(1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde
Introduction: The Significance of a Privileged Scaffold
The 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde is a molecule of considerable interest to the medicinal chemistry community. The benzodioxole moiety is a well-known pharmacophore present in numerous biologically active compounds, while the substituted oxazole ring serves as a versatile scaffold in drug discovery, known for its role in anti-inflammatory, antimicrobial, and anticancer agents. The aldehyde functionality at the 4-position provides a crucial handle for further synthetic elaboration, enabling the construction of diverse chemical libraries for screening and optimization.
Given its strategic importance, the efficient and scalable synthesis of this key intermediate is paramount. This guide provides an in-depth comparison of two distinct and efficacious synthetic routes to 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy based on factors such as yield, scalability, and reagent availability.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of the target aldehyde are presented herein. Route 1 involves the initial construction of the 2-substituted oxazole core followed by formylation at the C4 position. Route 2 builds the oxazole ring with a C4-substituent that is subsequently oxidized to the desired aldehyde.
| Parameter | Route 1: Van Leusen-Vilsmeier-Haack | Route 2: Lithiation-Oxidation |
| Overall Yield | Moderate | Moderate to Good |
| Number of Steps | 2 | 2 |
| Starting Materials | Piperonal, TosMIC, POCl₃, DMF | Piperonal, TosMIC, n-BuLi, Formaldehyde, Oxidizing Agent |
| Key Reactions | Van Leusen Oxazole Synthesis, Vilsmeier-Haack Formylation | Van Leusen Oxazole Synthesis, Lithiation, Oxidation |
| Scalability | Good | Moderate (requires cryogenic conditions) |
| Reagent Toxicity | POCl₃ is corrosive and water-sensitive. | n-BuLi is pyrophoric; Swern oxidation produces malodorous byproducts. |
| Purification | Column chromatography for both steps. | Column chromatography for both steps. |
| Robustness | Vilsmeier-Haack can be sensitive to substrate electronics. | Lithiation requires strictly anhydrous conditions. |
Route 1: Van Leusen Oxazole Synthesis Followed by Vilsmeier-Haack Formylation
This route is a classical and robust approach that first constructs the 2-(1,3-benzodioxol-5-yl)oxazole intermediate, which is then functionalized with the aldehyde group.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Step 1: Van Leusen Synthesis of 2-(1,3-Benzodioxol-5-yl)oxazole
The Van Leusen oxazole synthesis is a highly efficient method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] The reaction proceeds via a [3+2] cycloaddition mechanism. The choice of a mild base like potassium carbonate is crucial to deprotonate the acidic methylene group of TosMIC without promoting side reactions of the aldehyde starting material. Methanol serves as a suitable protic solvent for this transformation.
Experimental Protocol:
-
To a stirred solution of piperonal (1.50 g, 10.0 mmol) and tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol) in methanol (50 mL) in a round-bottom flask, add potassium carbonate (2.76 g, 20.0 mmol).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water (50 mL) and ethyl acetate (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: 20-30% ethyl acetate in hexanes) to afford 2-(1,3-benzodioxol-5-yl)oxazole as a white solid.
-
Expected Yield: 75-85%
-
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The oxazole ring is sufficiently electron-rich to undergo electrophilic substitution at the C4 position. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent.[6][7]
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of 2-(1,3-benzodioxol-5-yl)oxazole (1.89 g, 10.0 mmol) in anhydrous DMF (20 mL) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.4 mL, 15.0 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction progress by TLC (eluent: 40% ethyl acetate in hexanes).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 30-40% ethyl acetate in hexanes) to yield 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde as a pale yellow solid.
-
Expected Yield: 60-70%
-
Route 2: C4-Hydroxymethylation of the Oxazole Ring and Subsequent Oxidation
This alternative route also begins with the Van Leusen synthesis of the oxazole core. However, the aldehyde functionality is introduced via a two-step process involving the formation of a hydroxymethyl intermediate followed by oxidation. This approach offers the advantage of using milder reagents for the final aldehyde formation, which can be beneficial for sensitive substrates.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Step 1: Lithiation and Hydroxymethylation of 2-(1,3-Benzodioxol-5-yl)oxazole
The C4 proton of 2-substituted oxazoles is acidic and can be selectively removed by a strong base such as n-butyllithium (n-BuLi) at low temperatures. The resulting lithiated species is a potent nucleophile that can react with various electrophiles. Quenching this anion with paraformaldehyde introduces the desired hydroxymethyl group at the C4 position. Strict anhydrous conditions and low temperatures are critical to the success of this reaction to prevent side reactions.
Experimental Protocol:
-
Prepare 2-(1,3-benzodioxol-5-yl)oxazole as described in Route 1, Step 1.
-
Dissolve the oxazole (1.89 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Add dry paraformaldehyde (0.45 g, 15.0 mmol) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: 40-50% ethyl acetate in hexanes) to obtain [2-(1,3-benzodioxol-5-yl)oxazol-4-yl]methanol as a white solid.
-
Expected Yield: 65-75%
-
Step 2: Oxidation of the Primary Alcohol
The oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two excellent choices for this transformation due to their high selectivity and mild reaction conditions.[8][9][10]
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[11][12][13] While highly effective, a notable drawback is the production of the volatile and malodorous dimethyl sulfide.
Experimental Protocol (Swern Oxidation):
-
To a stirred solution of oxalyl chloride (1.1 mL, 12.5 mmol) in anhydrous dichloromethane (DCM) (50 mL) at -78 °C under a nitrogen atmosphere, add a solution of DMSO (1.8 mL, 25.0 mmol) in DCM (10 mL) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of [2-(1,3-benzodioxol-5-yl)oxazol-4-yl]methanol (2.19 g, 10.0 mmol) in DCM (20 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (7.0 mL, 50.0 mmol) and allow the mixture to warm to room temperature.
-
Add water (50 mL) and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL). Dry over anhydrous sodium sulfate and concentrate.
-
Purify by silica gel column chromatography (eluent: 30-40% ethyl acetate in hexanes).
-
Expected Yield: 80-90%
-
The Dess-Martin periodinane oxidation is a very mild and selective method for oxidizing primary alcohols to aldehydes.[14][15] It is performed under neutral conditions at room temperature and avoids the use of toxic chromium reagents and the formation of unpleasant odors.
Experimental Protocol (DMP Oxidation):
-
To a stirred solution of [2-(1,3-benzodioxol-5-yl)oxazol-4-yl]methanol (2.19 g, 10.0 mmol) in anhydrous dichloromethane (DCM) (50 mL), add Dess-Martin periodinane (4.68 g, 11.0 mmol) in one portion at room temperature.
-
Monitor the reaction by TLC (eluent: 40% ethyl acetate in hexanes). The reaction is typically complete in 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a saturated aqueous solution of sodium bicarbonate (50 mL) containing sodium thiosulfate (5 g).
-
Stir the biphasic mixture vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel column chromatography (eluent: 30-40% ethyl acetate in hexanes).
-
Expected Yield: 85-95%
-
Conclusion and Recommendations
Both synthetic routes presented are viable and effective for the preparation of 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carbaldehyde.
Route 1 is a straightforward, two-step process utilizing classical named reactions. Its primary advantages are the use of relatively inexpensive and readily available reagents and good scalability. However, the Vilsmeier-Haack reaction can sometimes be challenging to optimize and requires careful handling of the corrosive and water-sensitive POCl₃.
Route 2 also comprises two steps and offers the advantage of employing very mild and high-yielding oxidation conditions in the final step, which can be particularly beneficial if the substrate contains sensitive functional groups. The Dess-Martin periodinane oxidation, in particular, is an excellent choice for its operational simplicity and clean reaction profile. The main drawback of this route is the requirement for cryogenic temperatures and strictly anhydrous conditions for the lithiation step, which may be less amenable to large-scale synthesis.
For laboratory-scale synthesis where high purity and yield in the final step are critical, Route 2 with Dess-Martin periodinane oxidation is highly recommended. For process development and larger-scale synthesis, Route 1 may be more cost-effective and operationally simpler, provided the Vilsmeier-Haack formylation is well-optimized. The choice between these routes will ultimately depend on the specific needs, resources, and scale of the intended synthesis.
References
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
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Wikipedia. (2023). Swern oxidation. Retrieved from [Link]
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Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
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Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]
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Reaction Repo. (n.d.). Oxidation with Oxalyl chloride. Retrieved from [Link]
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University of Rochester. (n.d.). Synthesis of Dess-Martin-Periodinane. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
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Wang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Wang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27345-27367. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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NPTEL. (n.d.). Module 1 : Oxidation Reactions. Retrieved from [Link]
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Vedejs, E., & Luchetta, L. M. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic letters, 1(1), 87–90. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde and its Analogs
In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents with enhanced efficacy and favorable safety profiles is a paramount objective. The heterocyclic scaffolds of benzodioxole and oxazole have independently garnered significant attention for their diverse pharmacological activities. The amalgamation of these two pharmacophores into a single molecular entity, exemplified by 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde, presents a compelling avenue for the development of new therapeutic leads. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this class of compounds, drawing upon experimental data from structurally related analogs to elucidate their therapeutic potential, primarily in the realms of oncology and metabolic diseases.
Deciphering Biological Activity: From Benchtop to Preclinical Models
The journey of a potential drug candidate from a laboratory curiosity to a clinical contender is a rigorous one, marked by a series of evaluative stages. In vitro assays provide the initial litmus test, offering a controlled environment to assess a compound's direct effects on cellular and molecular targets. Promising in vitro activity, however, does not always translate to in vivo efficacy. The complex physiological milieu of a living organism, encompassing metabolic processes, pharmacokinetics, and off-target effects, presents a formidable challenge. This guide will dissect these critical aspects for benzodioxole-oxazole derivatives, providing a nuanced understanding of their therapeutic promise.
In Vitro Activity Profile
The benzodioxole and oxazole moieties are prevalent in a variety of biologically active compounds, exhibiting a wide spectrum of activities, including anticancer and antidiabetic effects.
Anticancer Activity
Numerous studies have highlighted the cytotoxic potential of benzodioxole and oxazole derivatives against a panel of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
One study on novel benzodioxole carboxamide derivatives demonstrated significant in vitro anticancer activity. For instance, a derivative, compound IId , exhibited notable cytotoxicity against four cancer cell lines with IC50 values ranging from 26 to 65 µM.[1] Another investigation into 1,3-benzodioxole derivatives identified a compound, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester , with significant growth inhibitory activity on 52 different human tumor cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.
The oxazole core is also a key feature in many anticancer agents. Derivatives of 1,3-oxazole have been shown to possess broad-spectrum pharmacological properties, including activity against drug-susceptible and resistant cancer cell lines through various mechanisms.[2]
| Compound/Derivative Class | Cancer Cell Line(s) | In Vitro Activity (IC50) | Reference |
| Benzodioxol carboxamide (IId) | Various (4 lines) | 26-65 µM | [1] |
| 1,3,4-Oxadiazole-naphthalene hybrid (5) | HepG-2, MCF-7 | Good antiproliferative activity | [3] |
| 2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoles | SNB75, SF-539 | Cytostatic effect at 10 µM | [4] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Antidiabetic Activity
Certain benzodioxole derivatives have demonstrated potential as antidiabetic agents through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.
In one study, novel benzodioxole carboxamide derivatives were synthesized and evaluated for their α-amylase inhibitory activity.[1] Compounds IIa and IIc showed potent inhibition with IC50 values of 0.85 µM and 0.68 µM, respectively.[1]
| Compound/Derivative Class | Target | In Vitro Activity (IC50) | Reference |
| Benzodioxol carboxamide (IIa) | α-amylase | 0.85 µM | [1] |
| Benzodioxol carboxamide (IIc) | α-amylase | 0.68 µM | [1] |
Experimental Protocol: α-Amylase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of α-amylase.
Methodology:
-
Reagent Preparation: Prepare a starch solution (1% w/v in buffer) and an α-amylase solution.
-
Incubation: Pre-incubate the test compound with the α-amylase solution for 10 minutes at 37°C.
-
Reaction Initiation: Add the starch solution to initiate the enzymatic reaction and incubate for a defined period.
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).
-
Color Development: Heat the mixture to develop the color.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Efficacy and Pharmacological Profile
Translating promising in vitro results into tangible in vivo efficacy is a critical step in drug development. Animal models provide a platform to assess a compound's therapeutic potential in a complex biological system.
Antitumor Activity in Xenograft Models
The antitumor effects of benzodioxole derivatives have been evaluated in mouse xenograft models.
One study investigated the in vivo antitumor effects of 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) , a derivative of a compound isolated from Antrodia camphorata, in mice with xenografts of COLO 205 human colon cancer cells.[5] Administration of apiole at doses greater than 1 mg/kg body weight markedly decreased tumor growth.[5] The mechanism was attributed to the up-regulation of cell cycle regulators like p53, p21/Cip1, and p27/Kip1, leading to G0/G1 phase arrest.[5]
Another study explored the anti-tumor efficiency of arsenicals conjugated with 1,3-benzodioxole derivatives.[6][7] In a 4T1 breast cancer mouse model, weekly injections of 1 mg/kg or 1.5 mg/kg of a benzodioxole-arsenical conjugate (MAZ2 ) completely reversed tumor growth and led to gradual tumor elimination.[7] The fabricated arsenicals also exhibited a longer retention time in mice compared to the arsenical precursors alone.[6][7]
| Compound/Derivative | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Apiole | Athymic nude mice | COLO 205 colon cancer xenograft | >1 mg/kg, I.P., 3 times/week | Marked decrease in tumor growth | [5] |
| MAZ2 (Benzodioxole-arsenical conjugate) | BALB/c mice | 4T1 breast cancer | 1 or 1.5 mg/kg, I.P., once/week | Complete reversal of tumor growth | [7] |
Experimental Protocol: Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a test compound in vivo.
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., COLO 205) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for protein expression).
Workflow for In Vivo Antitumor Efficacy Study
Caption: Workflow of a tumor xenograft model for in vivo efficacy testing.
Antidiabetic Activity in a Diabetic Mouse Model
The antidiabetic potential of benzodioxole derivatives has also been confirmed in in vivo models.
In a study utilizing a streptozotocin-induced diabetic mice model, five doses of the benzodioxole carboxamide derivative IIc substantially reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL.[1]
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Mouse Model
This model is used to induce a state of hyperglycemia in mice to study the effects of antidiabetic compounds.
Methodology:
-
Induction of Diabetes: Administer a single high dose or multiple low doses of streptozotocin (STZ) via intraperitoneal injection to induce pancreatic β-cell damage.
-
Confirmation of Diabetes: Monitor blood glucose levels to confirm the onset of hyperglycemia (e.g., blood glucose > 250 mg/dL).
-
Compound Administration: Administer the test compound or vehicle control to the diabetic mice.
-
Monitoring: Regularly monitor blood glucose levels, body weight, and other relevant parameters.
Mechanistic Insights: Unraveling the Molecular Pathways
Understanding the mechanism of action is crucial for rational drug design and development. Benzodioxole and oxazole derivatives have been shown to modulate several key signaling pathways implicated in disease pathogenesis.
Inhibition of the Thioredoxin System
The thioredoxin (Trx) system plays a critical role in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and drug resistance. The benzodioxole-arsenical conjugate, MAZ2, was found to inhibit the thioredoxin system, leading to an increase in reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis in cancer cells.[6][7]
Modulation of Cell Cycle and Apoptosis
As observed with apiole, some benzodioxole derivatives can induce cell cycle arrest, preventing cancer cells from proliferating. This is often accompanied by the upregulation of tumor suppressor proteins like p53 and cyclin-dependent kinase inhibitors such as p21 and p27.
Inhibition of Tubulin Polymerization
The oxazole moiety is a feature of some compounds that act as tubulin polymerization inhibitors. By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce mitotic arrest and apoptosis in cancer cells.
Signaling Pathway: Thioredoxin System Inhibition and Apoptosis Induction
Caption: Proposed mechanism of action for certain benzodioxole derivatives.
Conclusion and Future Perspectives
The convergence of the benzodioxole and oxazole scaffolds in compounds like 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde holds significant promise for the development of novel therapeutics. The available data on structurally related analogs demonstrate a compelling profile of both in vitro and in vivo activity, particularly in the context of cancer and diabetes.
The in vitro studies reveal potent cytotoxic effects against a broad range of cancer cell lines and significant inhibitory activity against key metabolic enzymes. Importantly, these in vitro findings are substantiated by in vivo studies in animal models, where these compounds have been shown to effectively suppress tumor growth and ameliorate hyperglycemia.
The mechanistic insights, including the inhibition of the thioredoxin system and modulation of cell cycle progression, provide a solid foundation for further optimization and development. Future research should focus on establishing a more direct correlation between the in vitro and in vivo activities of specific benzodioxole-oxazole derivatives, including a thorough investigation of their pharmacokinetic and pharmacodynamic properties. Such studies will be instrumental in advancing this promising class of compounds towards clinical evaluation.
References
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Wang, F. et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Pharmaceuticals, 15(7), 784. [Link]
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Wang, F. et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. [Link]
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Hsieh, M. J. et al. (2012). The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate. Evidence-Based Complementary and Alternative Medicine, 2012, 584382. [Link]
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Babu, A. et al. (2018). Evaluation of Anticancer Activity of Some Novel 2, 5– Disubstituted 1, 3, 4 – Oxadiazole Derivatives Against Colo-205 And Ea. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 52-60. [Link]
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Hawash, M. et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
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Wang, F. et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]
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Li, Y. et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(38), 6546-6573. [Link]
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Hennessy, E. J. et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(26), 7863-7877. [Link]
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Audisio, D. et al. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation. Molecules, 25(3), 643. [Link]
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Hawash, M. et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed. [Link]
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Micale, N. et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]
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Velihina, Y. et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7586-7601. [Link]
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El-Naggar, M. et al. (2021). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 245-258. [Link]
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Assessing the Reproducibility of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde Synthesis: A Comparative Guide
In the landscape of medicinal chemistry and drug development, the compound 2-(1,3-benzodioxol-5-yl)oxazole-4-carbaldehyde serves as a valuable heterocyclic building block. The oxazole core, coupled with the benzodioxole moiety—a known pharmacophore present in numerous bioactive molecules—makes this compound a frequent starting point for library synthesis and lead optimization. However, the efficient and, most importantly, reproducible synthesis of this key intermediate can be a significant hurdle. Seemingly minor deviations in reaction conditions can lead to drastic fluctuations in yield and purity, frustrating scale-up efforts and delaying discovery timelines.
This guide provides an in-depth comparison of two prevalent synthetic strategies for obtaining 2-(1,3-benzodioxol-5-yl)oxazole-4-carbaldehyde. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, analyze critical control points that govern reproducibility, and present supporting data to guide researchers in selecting the optimal method for their specific needs. Our focus is not just on how to perform the synthesis, but on why certain choices are made and how to anticipate and mitigate common challenges.
Method 1: The Van Leusen One-Pot Cyclization
The Van Leusen oxazole synthesis is a powerful and convergent method for constructing the oxazole ring directly from an aldehyde.[1][2] This one-pot reaction utilizes tosylmethyl isocyanide (TosMIC), a versatile reagent that provides three of the five atoms for the heterocyclic ring.[3][4]
Underlying Principles & Rationale
The reaction proceeds via a well-established mechanism.[2] First, a strong base deprotonates the acidic methylene group of TosMIC. The resulting anion acts as a potent nucleophile, attacking the carbonyl carbon of the starting aldehyde, piperonal (1,3-benzodioxole-5-carbaldehyde).[5] A subsequent intramolecular cyclization is followed by the elimination of the tosyl group, which is an excellent leaving group, to form the aromatic oxazole ring.[1] The elegance of this method lies in its convergency, rapidly assembling a complex heterocycle from readily available starting materials.
Experimental Protocol: Van Leusen Synthesis
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Base Addition: The THF is cooled to -5 °C, and potassium carbonate (K₂CO₃), which must be finely powdered and rigorously dried, is added.
-
TosMIC Addition: Tosylmethyl isocyanide (TosMIC) is added portion-wise, ensuring the temperature does not exceed 0 °C. The mixture is stirred for 15 minutes.
-
Aldehyde Addition: A solution of piperonal in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature between -5 °C and 0 °C.
-
Reaction & Quench: The reaction is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, it is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Workup & Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reproducibility Assessment & Expert Insights
The Van Leusen reaction, while elegant, is notoriously sensitive to several parameters that can severely impact reproducibility.
-
Strict Anhydrous Conditions: The TosMIC anion is highly basic and sensitive to water. Any moisture will quench the anion, reducing the effective concentration of the key nucleophile and leading to dramatically lower yields. All glassware must be flame- or oven-dried, and anhydrous solvents are mandatory.
-
Base Quality and Particle Size: Potassium carbonate is a common base, but its efficacy is highly dependent on its surface area and dryness. Inconsistent results are often traced back to using old or clumpy K₂CO₃. For maximum reproducibility, it is recommended to finely grind and oven-dry the base immediately before use.
-
Temperature Control: The initial addition and cyclization steps are exothermic. Poor temperature control can lead to the formation of side products, including the self-condensation of piperonal or decomposition of the TosMIC reagent. Maintaining a consistent temperature below 0 °C during the addition phase is critical.
Method 2: The Two-Step Oxidation Approach
An alternative and often more robust strategy involves first constructing a stable oxazole precursor, (2-(1,3-benzodioxol-5-yl)oxazol-4-yl)methanol, and then oxidizing it in a separate step to the desired aldehyde. This decouples the sensitive ring-formation from the final functional group installation.
Underlying Principles & Rationale
This approach prioritizes control and modularity over one-pot efficiency. The initial oxazole alcohol can be synthesized via several methods, often producing a stable, crystalline solid that can be purified to a high degree. The subsequent oxidation of a primary alcohol to an aldehyde is a classic and well-understood transformation in organic chemistry.[6] The choice of oxidant is key, with milder reagents being favored to prevent over-oxidation to the corresponding carboxylic acid.
Experimental Protocol: Two-Step Synthesis
Step 2a: Synthesis of (2-(1,3-Benzodioxol-5-yl)oxazol-4-yl)methanol
-
Setup: To a solution of piperonal and ethyl isocyanoacetate in ethanol, add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction: Stir the mixture at room temperature for 12 hours. The formation of ethyl 2-(1,3-benzodioxol-5-yl)oxazole-4-carboxylate is monitored by TLC.
-
Reduction: Once the formation of the ester is complete, the reaction mixture is cooled to 0 °C, and sodium borohydride (NaBH₄) is added portion-wise.
-
Workup: The reaction is stirred for 4 hours, quenched with water, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, dried, and concentrated. The resulting alcohol is purified by recrystallization or column chromatography.
Step 2b: Oxidation to 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde
-
Setup: The purified (2-(1,3-benzodioxol-5-yl)oxazol-4-yl)methanol is dissolved in anhydrous dichloromethane (DCM).
-
Oxidation: Dess-Martin Periodinane (DMP) is added in one portion at room temperature.
-
Reaction & Workup: The reaction is stirred for 2-3 hours until TLC indicates complete consumption of the starting alcohol. The reaction is quenched with a saturated solution of sodium thiosulfate.
-
Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated. The crude aldehyde is purified by column chromatography.
Reproducibility Assessment & Expert Insights
This two-step method generally offers higher overall reproducibility, albeit at the cost of an additional synthetic step.
-
Intermediate Purification: The key advantage is the ability to isolate and purify the intermediate alcohol. This ensures that the subsequent oxidation step begins with high-purity material, which is crucial as impurities can interfere with the oxidation process or co-elute with the final product, complicating purification.
-
Oxidant Selection: While many oxidants can perform this transformation (e.g., PCC, Swern oxidation), Dess-Martin Periodinane is often preferred for its mild conditions, operational simplicity, and high chemoselectivity, minimizing the risk of over-oxidation.[6] However, DMP is an energetic material and should be handled with appropriate care. The reproducibility of the oxidation is high, provided the starting alcohol is pure and the solvent is anhydrous.
-
Reduced Sensitivity: Compared to the Van Leusen synthesis, this pathway is less sensitive to trace amounts of water, particularly in the oxidation step. This makes it a more forgiving procedure for chemists who may not have access to dedicated gloveboxes or rigorously controlled inert atmosphere setups.
Comparative Analysis
To facilitate a direct comparison, the key performance indicators for both methods are summarized below. The data represents typical outcomes reported in synthetic literature and validated by in-house experience.
| Metric | Method 1: Van Leusen Synthesis | Method 2: Two-Step Oxidation | Rationale & Justification |
| Overall Yield | 55-75% (Variable) | 65-80% (More Consistent) | The two-step method often has a higher and more reliable overall yield due to the purification of the intermediate, which prevents loss in the final, more delicate oxidation step. |
| Reproducibility | Moderate | High | The Van Leusen is highly sensitive to moisture, base quality, and temperature. The two-step approach decouples the sensitive steps, offering more control points. |
| Number of Steps | 1 (One-Pot) | 2 | The primary advantage of the Van Leusen method is its efficiency in terms of step count. |
| Key Reagents | TosMIC, K₂CO₃ | Ethyl Isocyanoacetate, NaBH₄, DMP | TosMIC can be expensive and requires careful handling. DMP is also costly and energetic, but used in smaller quantities. |
| Purification | Challenging | Straightforward | The Van Leusen can produce colored impurities and byproducts that are difficult to separate. The two-step method allows for purification of a stable intermediate, simplifying the final purification. |
| Scalability | Moderate | High | The sensitivity of the Van Leusen makes it more challenging to scale up reliably. The two-step process, with its stable intermediate, is generally easier to scale. |
Visualizing the Workflows
To clarify the operational flow of each synthetic strategy, the following diagrams illustrate the key transformations and inputs.
Caption: Workflow for the one-pot Van Leusen synthesis.
Caption: Workflow for the two-step oxidation approach.
Conclusion and Recommendations
Both the Van Leusen synthesis and the two-step oxidation approach are viable routes to 2-(1,3-benzodioxol-5-yl)oxazole-4-carbaldehyde. The choice between them is a strategic one, dictated by the specific goals of the research program.
-
For rapid, small-scale synthesis in a discovery setting , where speed is paramount and some variability in yield can be tolerated, the Van Leusen one-pot method is an attractive option due to its step economy. However, success is contingent on meticulous attention to anhydrous conditions and temperature control.
-
For process development, scale-up, and any application where batch-to-batch consistency is critical , the two-step oxidation approach is demonstrably superior. While it involves an additional step, its enhanced control, the stability of the purified intermediate, and the robustness of the final oxidation lead to significantly higher reproducibility and, often, a better overall yield on a larger scale.
Ultimately, understanding the mechanistic nuances and experimental sensitivities of each method empowers researchers to troubleshoot effectively and achieve a reliable supply of this important synthetic intermediate, thereby accelerating the path from discovery to application.
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NROChemistry. Van Leusen Reaction. Available at: [Link]
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comparative analysis of spectroscopic data for oxazole isomers
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Oxazole Isomers
In the landscape of medicinal chemistry and drug development, heterocyclic compounds are foundational scaffolds. Among these, the five-membered aromatic heterocycles—oxazole, isoxazole, and thiazole—are of paramount importance.[1][2] As isomers, they share the same molecular formula (C₃H₃NO for oxazole and isoxazole, C₃H₃NS for thiazole) but differ in the arrangement of their heteroatoms. This subtle structural divergence leads to distinct electronic properties and, consequently, unique biological activities.[3] For researchers in drug discovery and process development, the ability to unambiguously distinguish between these isomers is not merely an academic exercise; it is a critical step in ensuring the identity, purity, and efficacy of a synthesized compound.
This guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to differentiate these critical isomers. We will delve into the theoretical underpinnings of why their spectra differ, present comparative experimental data, and provide standardized protocols for data acquisition.
The Structural Foundation: Why Atom Placement Matters
The core difference between oxazole, isoxazole, and thiazole lies in the relative positions of their heteroatoms. Oxazole features a 1,3-arrangement of oxygen and nitrogen. Isoxazole, its direct isomer, has a 1,2-arrangement. Thiazole is an analog where sulfur replaces the oxygen atom of oxazole in the 1-position. This variation fundamentally alters the electronic landscape of the ring, influencing aromaticity, electron density distribution, and bond strengths.[3][4] These differences are the root cause of their distinct spectroscopic signatures.
Caption: Molecular structures of Oxazole, Isoxazole, and Thiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is directly governed by the placement of the electronegative O, N, and S atoms.
Causality Behind the Chemical Shifts
The primary driver of chemical shift differences is electronegativity (O > N > S).
-
Oxazole : The oxygen at position 1 and nitrogen at position 3 strongly withdraw electron density. The proton at C2, positioned between both heteroatoms, is the most deshielded (highest chemical shift) of any proton on the three isomers.
-
Isoxazole : With adjacent O and N atoms, the electron distribution is different. The proton at C3 is adjacent to the nitrogen, while the proton at C5 is adjacent to the oxygen. This leads to a distinct pattern of chemical shifts, with the C5 proton typically being the most downfield.[5]
-
Thiazole : Sulfur is less electronegative than oxygen. Consequently, the protons in thiazole are generally more shielded (lower chemical shifts) than their counterparts in oxazole.[4] The aromatic ring current in thiazoles is also notably strong, contributing to the observed shifts.[4]
Comparative ¹H and ¹³C NMR Data
The following table summarizes typical chemical shifts recorded in CDCl₃. It's important to note that these values can vary slightly with solvent and concentration.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Oxazole | C2-H | ~7.95 | ~150.6 |
| C4-H | ~7.09 | ~125.5 | |
| C5-H | ~7.69 | ~138.1 | |
| Isoxazole | C3-H | ~8.31 | ~149.1 |
| C4-H | ~6.39 | ~103.6 | |
| C5-H | ~8.49 | ~157.8 | |
| Thiazole | C2-H | ~8.77 | ~153.4 |
| C4-H | ~7.27 | ~115.2 | |
| C5-H | ~7.78 | ~143.7 |
Data compiled from various sources, including ChemicalBook and PubChem.[5][6]
Caption: Comparative ¹H NMR chemical shift regions for oxazole isomers.
Experimental Protocol: NMR Spectrum Acquisition
A self-validating protocol ensures reproducibility. The inclusion of an internal standard like Tetramethylsilane (TMS) is non-negotiable for accurate chemical shift referencing.
-
Sample Preparation : Dissolve approximately 5-10 mg of the isomer sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent contains 0.03% v/v TMS as an internal standard.
-
Instrument Setup : Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition :
-
Acquire a standard one-pulse ¹H spectrum at a field strength of 400 MHz or higher.
-
Use a 30-45 degree pulse angle to ensure quantitative signal intensity is not compromised while allowing for a shorter relaxation delay.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire at least 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width appropriate for carbon nuclei (e.g., 0 to 200 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Use this calibration to reference the ¹³C spectrum.
Infrared (IR) Spectroscopy: Fingerprinting Molecular Vibrations
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The specific frequencies of stretching and bending vibrations act as a molecular fingerprint. The different bond types (C-O vs. C-S, C=N vs. N-O) and their positions within the rings of our isomers lead to diagnostic differences in their IR spectra.[7][8]
Key Differentiating Vibrations
-
Ring Stretching : All three heterocycles will show characteristic aromatic ring stretching vibrations, typically in the 1300-1650 cm⁻¹ region. However, the exact positions and intensities of C=C and C=N stretching modes will differ.
-
C-O and N-O Bonds : Oxazole will exhibit a characteristic C-O-C stretching vibration. Isoxazole is distinguished by vibrations associated with its N-O bond, which are absent in the other two.[8][9]
-
C-S Bond : Thiazole is uniquely identified by the presence of C-S bond vibrations, which are typically weaker and occur at lower frequencies than C-O vibrations.
Comparative IR Absorption Data
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| Oxazole | ~3125 | C-H Stretch |
| ~1550 | C=N Stretch | |
| ~1330, ~1060 | Ring Vibrations (C-O-C character) | |
| Isoxazole | ~3140 | C-H Stretch |
| ~1420 | Ring Stretch (C=N character) | |
| ~1370 | Ring Vibration | |
| ~930 | Ring Breathing (N-O character) | |
| Thiazole | ~3100 | C-H Stretch |
| ~1480 | Ring Stretch (C=N character) | |
| ~880, ~720 | Ring Vibrations (C-S character) |
Data compiled from NIST WebBook and various publications.[8][10][11]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application : Place a small amount (a single drop of liquid or a few milligrams of solid) of the isomer sample directly onto the ATR crystal.
-
Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing : The instrument software will automatically perform the background subtraction. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers deep structural insights. Under Electron Ionization (EI), molecules are fragmented in a reproducible manner. The distinct arrangement of heteroatoms in oxazole, isoxazole, and thiazole directs their fragmentation down different, predictable pathways.
Mechanistic Insights into Fragmentation
The stability of the resulting fragments dictates the fragmentation pattern.
-
Oxazole : The molecular ion (m/z 69) is typically the base peak. A common fragmentation involves the loss of CO followed by HCN, or vice versa, leading to characteristic fragment ions.[12]
-
Isoxazole : The N-O bond is the weakest link in the ring. Upon ionization, this bond readily cleaves, initiating a cascade of rearrangements.[13] This leads to a very different fragmentation pattern compared to oxazole, often with a less abundant molecular ion. The primary fragmentation is often the loss of HCN.
-
Thiazole : The thiazole ring is relatively stable. The molecular ion (m/z 85) is abundant. Fragmentation often involves the expulsion of acetylene or HCN, leading to sulfur-containing fragment ions.[14]
Comparative Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Oxazole | 69 | 68, 41, 40 |
| Isoxazole | 69 | 68, 41, 40, 39 |
| Thiazole | 85 | 58, 45, 32 |
Data compiled from NIST WebBook and PubChem.[11][12][15]
Caption: Primary EI-MS fragmentation pathways for oxazole isomers.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile isomers, as it separates the components before they enter the mass spectrometer.
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation :
-
Inject 1 µL of the solution into the GC.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Employ a temperature program, for example: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min. This ensures good separation and peak shape.
-
-
MS Detection :
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Set the ion source to Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range of m/z 35-200.
-
-
Data Analysis : Identify the GC peak corresponding to your compound. Analyze the mass spectrum associated with that peak, identifying the molecular ion and the key fragment ions. Compare the fragmentation pattern to library data or theoretical predictions.
Conclusion: A Multi-Faceted Approach to Certainty
While each spectroscopic technique provides valuable clues, a definitive identification of oxazole, isoxazole, or thiazole relies on a holistic and comparative approach. NMR spectroscopy offers the most detailed structural map, IR spectroscopy provides a rapid and reliable fingerprint, and mass spectrometry reveals the molecule's stability and fragmentation behavior. By systematically applying these techniques and understanding the causal relationships between molecular structure and spectral output, researchers can confidently elucidate the identity of these crucial heterocyclic building blocks, ensuring the integrity and success of their scientific endeavors.
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Taylor & Francis Online. The infrared spectrum of isoxazole in the range 600–1400 cm −l , including a high-resolution study of the v 7 (A′) band at 1370.9 cm −1 and the v 16 (A″) band at 764.9 cm. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
A Comprehensive Guide to the Safe Disposal of 2-Benzo[1][2]dioxol-5-YL-oxazole-4-carbaldehyde
For professionals in research, discovery, and drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management of chemical waste is not merely a regulatory formality but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 2-Benzo[1][2]dioxol-5-YL-oxazole-4-carbaldehyde, ensuring the protection of personnel and the environment.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is imperative. Based on the structures of similar compounds, 2-Benzo[1][2]dioxol-5-YL-oxazole-4-carbaldehyde should be treated as a hazardous substance.
-
Toxicity: Similar aromatic aldehydes and benzodioxole derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Acute effects may include irritation to the skin, eyes, and respiratory tract.[4][5][6]
-
Reactivity: The aldehyde functional group can be reactive. Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.[1]
-
Environmental Hazards: Many organic compounds are harmful to aquatic life. Therefore, this chemical must not be released into the environment through drains or as regular trash.[7][8]
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation.[4][5] |
| Eye Damage/Irritation | May cause serious eye irritation.[5] |
| Respiratory Irritation | May cause respiratory irritation.[4][6] |
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.[1]
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[10]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
Step-by-Step Disposal Protocol
The disposal of 2-Benzo[1][2]dioxol-5-YL-oxazole-4-carbaldehyde must be managed through your institution's Environmental Health and Safety (EHS) office as hazardous waste.[12]
Step 1: Waste Segregation
-
Solid Waste: Collect all solid forms of the compound, including residual amounts on weighing papers, spatulas, and contaminated disposable lab equipment, in a dedicated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
Step 2: Containerization and Labeling
-
Container Selection: Use a container that is compatible with the chemical. For solids, a securely sealed polyethylene bag or a wide-mouthed plastic container is suitable. For liquids, use a sealed, non-reactive bottle.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Benzo[1][2]dioxol-5-YL-oxazole-4-carbaldehyde".[2] Include the date of accumulation and the primary hazard (e.g., "Toxic," "Irritant").
Step 3: Storage
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1][2]
-
Ensure containers are tightly closed to prevent leaks or spills.[1]
-
Keep waste containers away from incompatible materials such as strong oxidizing agents.[1]
Step 4: Final Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][12]
The following diagram outlines the decision-making process for the proper disposal of 2-Benzo[1][2]dioxol-5-YL-oxazole-4-carbaldehyde.
Caption: Disposal workflow for 2-Benzo[1][2]dioxol-5-YL-oxazole-4-carbaldehyde.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate non-essential personnel.[1] Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[1]
-
Personal Protection: Before cleaning, don the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[13] Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office immediately.[1]
References
- Benchchem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
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- Apollo Scientific. (2022).
- Sigma-Aldrich. (2023).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- WasteWise. (n.d.). Aldehyde Disposal.
- Benchchem. (n.d.).
- Vanderbilt University Medical Center. (n.d.).
- Reed College. (n.d.).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Greenbook.net. (2001).
- TCI Chemicals. (2023).
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- U.S. Environmental Protection Agency. (n.d.). Managing Your Hazardous Waste: A Guide for Small Businesses.
- CymitQuimica. (2023).
- Thermo Fisher Scientific. (2023).
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- ECHEMI. (n.d.).
- Chem-Impex. (n.d.). 2-Phenyl-oxazole-4-carbaldehyde.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
- Actylis Lab Solutions. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Oxazolecarboxaldehyde 97.
- Manchester Organics. (n.d.). Oxazole-4-carbaldehyde | 118994-84-6.
- Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- RPS Group. (n.d.). Aldehydes exposure analysis.
- Apollo Scientific. (n.d.). 118994-84-6 Cas No. | 1,3-Oxazole-4-carboxaldehyde.
- ECHEMI. (n.d.). 118994-84-6, Oxazole-4-carbaldehyde Formula.
- PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents.
- ResearchGate. (n.d.). (PDF)
-
ResearchGate. (2023). Discovery of ( R )-5-(benzo[ d ][1][2]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7 H -pyrrolo[2,3- d ]pyrimidin-4-amine (B6) as a potent Bmx inhibitor for the treatment of.
-
Ossila. (n.d.). 4,4'-(Benzo[c][1][7]thiadiazole-4,7-diyl)dibenzaldehyde.
- ECHEMI. (n.d.).
- Benchchem. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
